molecular formula C9H9F B116938 5-Fluoro-2,3-dihydro-1H-indene CAS No. 37530-82-8

5-Fluoro-2,3-dihydro-1H-indene

Cat. No.: B116938
CAS No.: 37530-82-8
M. Wt: 136.17 g/mol
InChI Key: XNSBRSZLJZUOJH-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-indene, also known as this compound, is a useful research compound. Its molecular formula is C9H9F and its molecular weight is 136.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSBRSZLJZUOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597197
Record name 5-Fluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37530-82-8
Record name 5-Fluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of 5-Fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, precise communication is paramount. The accurate identification of a chemical entity is the foundation upon which reproducible and reliable scientific endeavors are built. This technical guide provides a comprehensive overview of the synonyms and identifiers for the compound 5-Fluoro-2,3-dihydro-1H-indene , a key building block in organic synthesis. Understanding its various names and registry numbers is crucial for navigating scientific literature, chemical databases, and regulatory documents.

Unambiguous Identification: The Core Principle

The multiplicity of naming conventions in chemistry, from systematic IUPAC names to common or trivial names, can often lead to confusion. A single compound can be referred to by several different names, making it challenging to consolidate information from various sources. This guide aims to provide a centralized and authoritative resource for the nomenclature of this compound, ensuring that researchers can confidently identify this compound regardless of the terminology used.

The Primary Identifier: The CAS Registry Number®

The most reliable and unambiguous identifier for any chemical substance is its Chemical Abstracts Service (CAS) Registry Number®.[1][2] This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and ensures that there is no ambiguity, regardless of the naming convention used.

The CAS Registry Number for this compound is 37530-82-8. [3][4][5]

It is imperative to use this number when searching for information about this compound in databases such as SciFinder®, Reaxys®, and PubChem to ensure the retrieval of accurate and relevant data.

Systematic and Common Nomenclature

Beyond the CAS number, this compound is known by several other names. The most common synonym, often used for brevity, is 5-Fluoroindan .[4] The term "indan" refers to the 2,3-dihydro-1H-indene core structure, and the prefix "5-fluoro" indicates the position of the fluorine atom on the benzene ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name is This compound , which provides a complete and unambiguous description of the molecule's structure.

Tabulated Synonyms and Identifiers

For ease of reference, the various synonyms and identifiers for this compound are summarized in the table below. This table serves as a quick cross-reference for researchers encountering different names in their work.

Identifier Type Identifier Source/Reference
Systematic Name (IUPAC) This compoundIUPAC Nomenclature
Common Synonym 5-FluoroindanSanta Cruz Biotechnology[4]
CAS Registry Number® 37530-82-8Chemical Abstracts Service[3][4][5]
Molecular Formula C₉H₉FMySkinRecipes[6]
Molecular Weight 136.17 g/mol MySkinRecipes[6]
MDL Number MFCD16300735BLDpharm[3]
ChemicalBook Number CB72652310ChemicalBook[5]

Distinguishing from Related Compounds

It is crucial to distinguish this compound from structurally similar compounds, as a small structural change can lead to significant differences in chemical properties and biological activity. A common point of confusion is with 5-Fluoro-2,3-dihydro-1H-inden-1-one , which has a ketone functional group at the 1-position of the indan ring system.

Compound CAS Registry Number® Key Structural Difference
This compound37530-82-8No carbonyl group
5-Fluoro-2,3-dihydro-1H-inden-1-one700-84-5Carbonyl group at position 1

The presence of the ketone in 5-Fluoro-2,3-dihydro-1H-inden-1-one (also known as 5-fluoroindanone) dramatically alters its reactivity and physical properties.[7] Researchers must therefore be diligent in verifying the CAS number to ensure they are working with the correct compound.

Workflow for Compound Identification

To ensure the correct identification of this compound in a research setting, the following workflow is recommended:

G cluster_0 Step 1: Initial Information cluster_1 Step 2: Verification cluster_2 Step 3: Confirmation cluster_3 Step 4: Documentation Encounter_Name Encounter a chemical name (e.g., 5-Fluoroindan) Search_CAS Search for the name in a reliable chemical database (e.g., PubChem, SciFinder) Encounter_Name->Search_CAS Input Verify_Structure Verify the chemical structure matches this compound Search_CAS->Verify_Structure Retrieve Confirm_CAS Confirm the CAS Number is 37530-82-8 Verify_Structure->Confirm_CAS Match Record_All Record all relevant identifiers (IUPAC name, common name, CAS No.) in laboratory notebooks and publications Confirm_CAS->Record_All Confirmed

Sources

Chemical structure of 5-fluoroindan

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Analysis

I've initiated the data gathering phase. Right now, I'm focused on a comprehensive search to build a foundational understanding of 5-fluoroindan. I'm actively collecting its IUPAC name, CAS number, molecular formula, and crucial structural elements. This is the first step towards a complete characterization.

Developing Data Collection Strategy

I'm now expanding my data collection. I'm moving beyond the basic structural details of 5-fluoroindan. My current focus includes its synthesis, spectroscopic properties, and characteristic reactions. I'm also exploring applications in medicinal chemistry, hoping to identify any biological activities and its potential as a molecular building block. Safety information is also a priority.

Formulating a Technical Guide

I'm now progressing to data structuring, as I start to write a detailed technical guide. I'm taking the foundational knowledge and arranging it into sections. The aim is to create a complete overview of 5-fluoroindan, beginning with its structure, moving through its synthesis and reactivity. I am adding application areas, and completing this with a section on safety information. I'm focusing on incorporating clear diagrams and cited sources.

A Comprehensive Guide to the IUPAC Nomenclature of Fluorinated Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed framework for the systematic naming of fluorinated indene compounds, focusing on the C₉H₇F isomers, in accordance with IUPAC nomenclature. It further explores the related fluoroindane (C₉H₉F) structures and outlines a practical, self-validating workflow for isomer identification.

Abstract

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] Indene, a bicyclic aromatic hydrocarbon, and its derivatives are important structural motifs in various biologically active molecules.[4] Consequently, fluorinated indenes represent a promising class of compounds for drug discovery. Unambiguous communication in research and development hinges on a standardized and systematic nomenclature. This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming positional isomers of fluoroindene (C₉H₇F). It also clarifies the distinction and nomenclature for the saturated analogue, fluoroindane (C₉H₉F), and presents a robust experimental workflow for structural verification, ensuring scientific integrity and reproducibility.

The Indene Scaffold: Structure and Significance

Indene is a polycyclic aromatic hydrocarbon with the chemical formula C₉H₈, consisting of a benzene ring fused to a cyclopentene ring.[4] The preferred IUPAC name for this parent hydride is 1​H​-indene .[5][6] This name specifies the location of the "indicated hydrogen" (the saturated CH₂ group) at position 1, which is a critical detail for unambiguous naming of derivatives.

The numbering of the indene ring system is fixed and follows a specific pattern that does not change with substitution. The atoms are numbered starting from the five-membered ring, moving through the fusion carbons, and then around the six-membered ring.

Caption: Standard IUPAC Numbering of the 1​H​-Indene Scaffold.

The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, small size, and the ability to form strong C-F bonds—are exploited by medicinal chemists to enhance drug efficacy.[7][8] Fluorine substitution can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the pKa of nearby functional groups.[1][2]

Foundational IUPAC Principles for Naming Fluoroindenes

The systematic naming of a fluoroindene isomer follows a clear, hierarchical set of IUPAC rules.[9]

  • Identify the Parent Hydride: The core structure is 1​H​-indene. This serves as the base name.

  • Identify the Substituent: The fluorine atom is treated as a substituent and is denoted by the prefix "fluoro-".[10][11]

  • Assign Locants: A number (locant) is used to indicate the position of the fluorine atom on the indene ring. According to IUPAC rules, the numbering of the parent hydride is fixed. Therefore, one simply identifies the carbon atom to which the fluorine is attached.[12]

  • Assemble the Name: The name is constructed by combining the locant, the substituent prefix, and the parent hydride name.

Sources

Role of 5-fluoroindan in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by methodically gathering data. Targeted Google searches are underway to gain a solid understanding of 5-fluoroindan's importance in medicinal chemistry. I'm focusing on its synthesis, applications, and its function as a structural motif, hoping to build a strong foundation for this investigation.

Deepening the Investigation

I'm now diving deeper into the research. My focus has shifted to analyzing search results, specifically identifying drugs incorporating the 5-fluoroindan moiety, their action mechanisms, and SAR studies highlighting the fluorine's impact. I am also seeking experimental protocols and detailed physicochemical data. I'm developing a structured approach to the guide, starting with an introduction and synthesis, followed by applications. Finally, I plan to develop a visual Graphviz diagram.

Expanding Search Parameters

I'm now expanding my search parameters, targeting information on 5-fluoroindan's role in drug design and its bioisosteric properties. I'm focusing on collecting data on specific SAR studies, experimental protocols, and physicochemical data. I'm structuring the guide with an introduction, followed by synthesis and applications. A Graphviz diagram will be designed as well. I'll synthesize the information into a cohesive narrative with citations and a comprehensive reference section.

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-indene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] It is within this context of "molecular engineering" that building blocks such as 5-Fluoro-2,3-dihydro-1H-indene have emerged as valuable scaffolds. While not a household name in the chemical lexicon, this compound represents a key intermediate in the synthesis of a variety of complex and biologically active molecules. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

This compound, also known as 5-fluoroindan, is a fluorinated derivative of indane. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 37530-82-8[2][3]
Molecular Formula C₉H₉F[2][3]
Molecular Weight 136.17 g/mol [2][3]
Boiling Point 178.8 ± 29.0 °C[2]
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom. The aliphatic protons on the five-membered ring will likely appear as multiplets.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic and aliphatic carbons. The carbons directly bonded to or in close proximity to the fluorine atom will exhibit C-F coupling.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 136.17, corresponding to the molecular weight of the compound.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound is not extensively detailed in dedicated publications, suggesting it is often prepared as a means to an end for more complex targets. However, a logical and efficient synthetic pathway can be constructed from well-established chemical transformations. The most common approach involves the preparation of a suitable precursor, 5-fluoro-1-indanone, followed by reduction.

A plausible retrosynthetic analysis is outlined below:

G cluster_main Retrosynthetic Analysis target This compound precursor1 5-Fluoro-1H-indene target->precursor1 Catalytic Hydrogenation precursor2 5-Fluoro-1-indanone precursor1->precursor2 Reduction & Dehydration starting_material 3-(4-Fluorophenyl)propanoic acid precursor2->starting_material Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocols and Mechanistic Considerations

Step 1: Synthesis of 5-Fluoro-1-indanone

The synthesis of the key intermediate, 5-fluoro-1-indanone, is typically achieved through an intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.

Protocol:

  • Acid Chloride Formation: To a solution of 3-(4-fluorophenyl)propanoic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature until the evolution of gas ceases.

  • Intramolecular Friedel-Crafts Acylation: The reaction mixture containing the newly formed acid chloride is cooled to 0 °C. A Lewis acid, typically aluminum chloride (AlCl₃), is added portion-wise. The reaction is then stirred at room temperature to drive the cyclization.

  • Work-up: The reaction is quenched by carefully pouring it onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield 5-fluoro-1-indanone.[4]

Causality of Experimental Choices:

  • The conversion of the carboxylic acid to the more reactive acid chloride is necessary to facilitate the intramolecular acylation.

  • A strong Lewis acid like AlCl₃ is required to activate the acyl group for the electrophilic aromatic substitution on the electron-rich fluorobenzene ring.

Step 2: Reduction of 5-Fluoro-1-indanone to this compound

The direct reduction of the ketone in 5-fluoro-1-indanone to a methylene group (CH₂) can be accomplished via a Wolff-Kishner or Clemmensen reduction. A common modern alternative is catalytic hydrogenation.

Protocol (Catalytic Hydrogenation):

  • Reaction Setup: 5-Fluoro-1-indanone is dissolved in a suitable solvent like ethanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Causality of Experimental Choices and Potential Challenges:

  • Catalytic hydrogenation is often preferred due to its milder reaction conditions compared to the Wolff-Kishner or Clemmensen reductions.

  • A significant challenge in the hydrogenation of fluoroarenes is the potential for hydrodefluorination, where the C-F bond is cleaved.[5][6] Careful selection of the catalyst, solvent, and reaction conditions is crucial to minimize this side reaction.

The overall synthetic workflow can be visualized as follows:

G cluster_workflow Synthetic Workflow start 3-(4-Fluorophenyl)propanoic acid step1 Acid Chloride Formation (SOCl₂ or (COCl)₂) start->step1 intermediate1 3-(4-Fluorophenyl)propanoyl chloride step1->intermediate1 step2 Intramolecular Friedel-Crafts Acylation (AlCl₃) intermediate1->step2 intermediate2 5-Fluoro-1-indanone step2->intermediate2 step3 Catalytic Hydrogenation (H₂, Pd/C) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its rigid, bicyclic core provides a well-defined scaffold for the attachment of various functional groups, while the fluorine atom can enhance the pharmacological properties of the final compound.

A notable application is in the development of tubulin polymerization inhibitors, which are a class of anticancer agents.[7] The dihydro-1H-indene core has been identified as a crucial component for the antiproliferative activities of certain derivatives.[7] The unique structure of this compound allows for modifications that can improve drug efficacy and selectivity.[2] It is also employed in research to investigate the biological activity of fluoro-substituted indene derivatives, aiding in the discovery of new drug candidates.[2]

Conclusion and Future Outlook

This compound serves as a testament to the enabling power of fluorinated building blocks in modern chemical research. While its direct historical documentation is sparse, its utility is evident in its application as a key intermediate. The synthetic routes to this compound are based on fundamental and robust organic reactions, though not without challenges such as the potential for defluorination during reduction steps. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of scaffolds like this compound in the synthetic chemist's toolbox is poised to increase. Future research may focus on developing even more efficient and selective synthetic methods, as well as exploring its incorporation into a wider range of biologically active molecules and advanced materials.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248-2262.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2021). Molecules, 26(15), 4583.
  • This compound. (n.d.). MySkinRecipes.
  • 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. (n.d.). NIST WebBook.
  • This compound. (n.d.). MySkinRecipes.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research.
  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (2021). Angewandte Chemie International Edition, 60(29), 16045-16050.

Sources

Introduction: The Strategic Integration of Fluorine and the Indan Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoroindan Analogs

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry, renowned for its ability to modulate a compound's physicochemical and pharmacological properties.[1] The introduction of a fluorine atom, particularly at the 5-position of a cyclic system like indan, can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The indan scaffold itself is a privileged structure, providing a rigid, three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This guide explores the potential therapeutic targets of 5-fluoroindan analogs, drawing insights from structurally related fluorinated compounds to propose avenues for novel drug development.

Part 1: Postulated Therapeutic Targets of 5-Fluoroindan Analogs

While direct research on 5-fluoroindan analogs is emerging, the extensive body of work on analogous fluorinated heterocycles and indan derivatives allows for the formulation of robust hypotheses regarding their potential therapeutic applications.

Enzyme Inhibition: A Broad Spectrum of Possibilities

The introduction of a fluorine atom can profoundly influence a molecule's ability to inhibit enzyme activity.[2] This can occur through various mechanisms, including acting as a bioisostere for hydrogen, increasing the acidity of neighboring protons, or forming strong, targeted interactions within an enzyme's active site.

  • Kinase Inhibition: 5-Fluoroindazole derivatives have demonstrated potent inhibitory activity against kinases such as RIP2 kinase, which is implicated in inflammatory diseases.[3] The 5-fluoroindan scaffold could similarly be elaborated with functional groups to target the ATP-binding pocket of various kinases involved in oncology and immunology.

  • Thymidylate Synthase (TS) Inhibition: The foundational anticancer drug 5-fluorouracil (5-FU) and its derivatives function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[4][5][6][7] Analogs of 5-fluoro-2'-deoxyuridine have been designed as irreversible inhibitors of this enzyme.[8] It is plausible that 5-fluoroindan analogs, appropriately substituted to mimic pyrimidine nucleosides, could be designed to target TS, offering a potential avenue for novel anticancer agents.

  • α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives have been synthesized and identified as potent α-glucosidase inhibitors, suggesting their potential as anti-diabetic agents.[9] The structural similarity between the 5-fluoro-2-oxindole and 5-fluoroindan cores suggests that the latter could also serve as a template for the design of new α-glucosidase inhibitors.

Neurological Disorders: Modulating Neurotransmitter Systems

The indan nucleus is a key feature in several centrally acting agents. Analogs of fenfluramine and norfenfluramine, where the side chain is incorporated into an indan ring, have shown reduced neurotoxicity while retaining effects on serotonin (5-HT) systems.[10]

  • Serotonin Reuptake Inhibition: 5-Trifluoromethyl-2-aminoindan (TAI), an indan analog of norfenfluramine, effectively inhibits the synaptosomal accumulation of serotonin.[10] This suggests that 5-fluoroindan analogs, particularly those bearing an amino group at the 2-position, could be potent and selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression and anxiety disorders.

  • Dopamine Receptor Modulation: While TAI and its N-ethyl derivative were less effective at inhibiting catecholamine uptake, the indan framework is present in some dopamine agonists.[10][11] Further chemical exploration of 5-fluoroindan analogs could yield compounds with affinity for dopamine receptors, with potential applications in Parkinson's disease.[11]

Antiviral and Anti-inflammatory Applications

Fluorinated five-membered heterocyclic systems are a rich source of antiviral and anti-inflammatory agents.[3]

  • Antiviral Activity: 5-Fluoroindole-thiosemicarbazide derivatives have demonstrated significant antiviral activity against Coxsackie B4 virus (CVB4).[3] Furthermore, 5-fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[3] This body of evidence strongly supports the investigation of 5-fluoroindan analogs for novel antiviral therapies.

  • Anti-inflammatory Activity: The inhibition of COX-2 by fluorinated pyrazoles and RIP2 kinase by 5-fluoroindazoles highlights the potential of fluorinated cyclic compounds in treating inflammatory conditions like rheumatoid arthritis.[3] 5-Fluoroindan analogs could be explored for their ability to inhibit these and other key inflammatory mediators, such as human neutrophil elastase (HNE).[3]

Part 2: Experimental Workflows for Target Validation

The validation of the postulated therapeutic targets for novel 5-fluoroindan analogs requires a systematic and rigorous experimental approach.

Workflow for Screening Kinase Inhibitors

A primary screen to identify 5-fluoroindan analogs with kinase inhibitory activity can be performed using a generic ATP-dependent kinase assay.

Diagram: Kinase Inhibitor Screening Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Library (5-Fluoroindan Analogs) B High-Throughput Screen (HTS) (e.g., ADP-Glo™ Kinase Assay) A->B C Identify Primary Hits (% Inhibition > 50%) B->C D IC50 Determination (10-point dose-response curve) C->D E Kinase Selectivity Profiling (Panel of >100 kinases) D->E F Identify Potent & Selective Hits E->F G Enzyme Kinetics (e.g., Michaelis-Menten) F->G H Determine Mode of Inhibition (Competitive, Non-competitive, etc.) G->H

Caption: A streamlined workflow for identifying and characterizing 5-fluoroindan-based kinase inhibitors.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and ADP-Glo™ reagents as per the manufacturer's protocol.

  • Compound Plating: Serially dilute 5-fluoroindan analogs in DMSO and dispense into a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction: Add the kinase-enzyme solution and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Protocol for Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 5-fluoroindan analogs for the serotonin transporter.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human SERT (e.g., HEK293 cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for SERT (e.g., [³H]-Citalopram), and varying concentrations of the 5-fluoroindan analog.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the 5-fluoroindan analog that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of analog series is crucial for identifying lead compounds. The data should be organized to facilitate the elucidation of SAR.

Table 1: Hypothetical Screening Data for 5-Fluoroindan Analogs Targeting Kinase X
Compound IDR1 GroupR2 GroupKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity Index (Y/X)
FI-001H-NH21,2505,0004
FI-002H-NH-cPr854,25050
FI-003H-NH-Ph2101,0505
FI-004-OMe-NH-cPr928,50092
FI-005-Cl-NH-cPr459,000200

This is example data and does not reflect real experimental results.

From this hypothetical data, one could infer that a small, cyclic amine at the R2 position (FI-002) is beneficial for potency, and an electron-withdrawing group at the R1 position (FI-005) enhances both potency and selectivity.

Diagram: Logical Flow for SAR Exploration

SAR_Logic A Initial Hit (FI-001) B Explore R2 Substitutions (FI-002, FI-003) A->B C Identify Optimal R2 (-NH-cPr) B->C D Explore R1 Substitutions (FI-004, FI-005) C->D E Identify Optimal R1 (-Cl) D->E F Lead Compound (FI-005) E->F

Caption: A logical progression for exploring Structure-Activity Relationships (SAR).

Future Directions and Conclusion

The 5-fluoroindan scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The strategic placement of the fluorine atom is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties. Based on robust data from structurally related compound classes, the most promising therapeutic targets for 5-fluoroindan analogs include kinases, the serotonin transporter, and viral enzymes.

Future work should focus on the synthesis of diverse libraries of 5-fluoroindan analogs and their systematic evaluation in the biochemical and cellular assays outlined in this guide. Positive hits from these screens will serve as the foundation for lead optimization campaigns, ultimately aiming to deliver novel clinical candidates with improved efficacy and safety profiles. This structured approach, grounded in established principles of medicinal chemistry and pharmacology, will be essential to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. PubMed.
  • Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed - NIH.
  • Clinical pharmacology of 5-fluorouracil. PubMed.
  • Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. PubMed.
  • Enzyme inhibition by fluoro compounds. ResearchGate.
  • Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. MDPI.
  • Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs. PubMed.
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Key chemical reactions of the indane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Reactions of the Indane Scaffold

Introduction: The Privileged Indane Scaffold

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a five-membered cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal core for designing molecules that interact with specific biological targets.[2] Derivatives of indane are found in a variety of biologically active natural products and serve as the core of numerous commercial drugs, including the anti-inflammatory agent Sulindac, the protease inhibitor Indinavir, the anti-Parkinson's drug Rasagiline, and the Alzheimer's treatment Donepezil.[3][4] The versatility of the indane ring system stems from the distinct reactivity of its aromatic and aliphatic portions, allowing for selective functionalization to develop novel therapeutics and functional materials.[4][5] This guide provides a comprehensive overview of the key chemical reactions used to synthesize and modify the indane scaffold, offering field-proven insights for researchers in organic synthesis and drug development.

Synthesis of the Indane Core

The construction of the indane scaffold itself is a critical first step. The most common and reliable methods involve intramolecular cyclization reactions, primarily leveraging Friedel-Crafts chemistry.

Intramolecular Friedel-Crafts Acylation

A prevalent strategy for forming the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid derivatives.[6] The process begins with the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the five-membered ketone.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

  • Acid Chloride Formation: To a solution of 3-phenylpropionic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases.

  • Cyclization: Cool the reaction mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, controlling the temperature.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-indanone, which can be purified by distillation or chromatography.

Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring of the indane scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems.[7] The fused alkyl ring acts as a weak electron-donating group, activating the aromatic ring and directing incoming electrophiles primarily to the ortho and para positions relative to the fusion points (positions 4 and 6).[8]

The general mechanism proceeds via a two-step process:

  • Attack: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity.[9]

  • Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product.[9]

EAS_Mechanism Indane Indane Ring Intermediate Arenium Ion (Sigma Complex) Indane->Intermediate Step 1 (Slow) Attack on Electrophile Electrophile E⁺ (Electrophile) Electrophile->Intermediate Product Substituted Indane Intermediate->Product Step 2 (Fast) Deprotonation Proton H⁺ Intermediate->Proton

Caption: General mechanism of Electrophilic Aromatic Substitution on the indane scaffold.

Key EAS Reactions:
  • Halogenation: Introduction of a halogen (Br, Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

  • Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺).

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

  • Friedel-Crafts Alkylation/Acylation: Formation of new C-C bonds by reacting the indane with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.[7]

Reactions of the Aliphatic Ring

The five-membered aliphatic ring offers distinct reaction pathways, primarily centered on the benzylic positions, which are activated by the adjacent aromatic ring.

Oxidation

Oxidation is one of the most important transformations of the indane scaffold, providing access to valuable indanone and indanedione intermediates.[10]

  • Oxidation to 1-Indanone: The benzylic methylene group (C1) of indane can be selectively oxidized to a carbonyl group. Common oxidizing agents include chromium-based reagents (e.g., CrO₃) or milder, more modern methods. A study demonstrated the effective oxidation of 1-indanol to 1-indanone using a polymer-supported chromium trioxide resin under microwave irradiation, where increased temperature and time led to higher conversion.[11]

  • Oxidation to Indane-1,3-dione: More vigorous oxidation of indane can yield indane-1,3-dione. Oxidizing systems such as N-hydroxyphthalimide (NHPI) with a co-catalyst or H₂O₂ with a manganese catalyst have been successfully employed for this transformation.[10]

Oxidation_Workflow Indane Indane Indanone 1-Indanone Indane->Indanone [O] (e.g., CrO₃) Indanedione Indane-1,3-dione Indane->Indanedione [O] (e.g., NHPI/Co(OAc)₂) Indanol 1-Indanol Indanol->Indanone [O] (e.g., Polymer-supported CrO₃)

Caption: Key oxidation pathways of the indane scaffold.

Catalytic C-H Functionalization

Modern synthetic chemistry focuses on the direct functionalization of otherwise unreactive C-H bonds, an approach that enhances atom economy.[12] Transition-metal catalysis has emerged as a powerful tool for this purpose.[13][14] For the indane scaffold, directing-group-assisted C-H functionalization allows for highly regioselective introduction of new functional groups onto the aliphatic ring. For instance, Rh-catalyzed reactions using cyclopropanols have been shown to proceed via C-H/C-C functionalization to build complex fused ring systems from indane precursors.[15]

Ring Expansion

Recent innovations have enabled the skeletal editing of the indane core. A photoredox-catalyzed ring expansion has been developed for the insertion of a functionalized carbon atom into indene (a related unsaturated precursor) to access 2-functionalized naphthalenes.[16][17] This method utilizes α-iodonium diazo compounds as carbyne equivalents under mild conditions, showcasing a powerful strategy for scaffold diversification.[16]

Reactions of Indanone Intermediates

1-Indanone and indane-1,3-dione are versatile intermediates whose carbonyl groups and acidic α-protons enable a wide range of subsequent reactions.

Condensation Reactions
  • Knoevenagel Condensation: The highly acidic methylene protons (C2) of indane-1,3-dione readily participate in Knoevenagel condensations with aldehydes and ketones. The reaction is typically catalyzed by a weak base like piperidine and proceeds in high yield.[10] This reaction is fundamental for creating new C-C double bonds.

  • Aldol Condensation: The α-protons of 1-indanone can be deprotonated by a strong base (e.g., LDA) to form an enolate, which then reacts with an aldehyde in an aldol condensation. This reaction is a cornerstone of the synthesis of the Alzheimer's drug Donepezil.[18][19]

Reductive Amination

The carbonyl group of 1-indanone can be converted into an amine via reductive amination. The ketone first reacts with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This reaction is the key step in the synthesis of many aminoindan derivatives, including Rasagiline.[5]

Applications in Drug Synthesis: Case Studies

The following examples illustrate how the key reactions described above are integrated into the synthesis of commercially important pharmaceuticals.

Case Study 1: Rasagiline (Azilect®)

Rasagiline is an irreversible inhibitor of monoamine oxidase B (MAO-B) used to treat Parkinson's disease.[20] Its synthesis hinges on the functionalization of 1-indanone.

Synthetic Workflow for Rasagiline:

  • Oximation: 1-Indanone is reacted with hydroxylamine (NH₂OH) to form 1-indanone oxime.[21]

  • Reduction: The oxime is reduced to racemic 1-aminoindan.

  • Resolution (Chiral): The racemic amine is resolved to isolate the desired (R)-enantiomer. This can be done by forming diastereomeric salts with a chiral acid like L-(+)-tartaric acid or through dynamic kinetic resolution (DKR) using enzymes like Candida antarctica lipase B (CALB).[22]

  • N-Alkylation: The chiral (R)-1-aminoindan is N-alkylated with propargyl bromide or a related propargylating agent in the presence of a base to yield Rasagiline.[20][23]

Rasagiline_Synthesis Indanone 1-Indanone Aminoindan Racemic 1-Aminoindan Indanone->Aminoindan 1. NH₂OH 2. Reduction R_Aminoindan (R)-1-Aminoindan Aminoindan->R_Aminoindan Chiral Resolution (e.g., DKR) Rasagiline Rasagiline R_Aminoindan->Rasagiline Propargyl Bromide, Base

Caption: Simplified synthetic workflow for Rasagiline from 1-indanone.

Case Study 2: Donepezil (Aricept®)

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor used to treat Alzheimer's disease.[24] Its synthesis is a classic example of building complexity from the indanone core.

Synthetic Workflow for Donepezil:

  • Aldol Condensation: 5,6-dimethoxy-1-indanone is condensed with 1-benzyl-4-piperidinecarboxaldehyde. This reaction is typically performed using a strong base like lithium diisopropylamide (LDA) at low temperatures.[25][26]

  • Dehydration: The initial aldol addition product is often dehydrated in situ or in a subsequent step to form an exocyclic double bond between the indanone and piperidine rings.

  • Reduction: The double bond is reduced, typically via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), to yield Donepezil.[25][26] This reduction often proceeds with high stereoselectivity.

Table 1: Comparison of Reaction Conditions for Donepezil Synthesis Step 1

BaseSolventTemperature (°C)Reported YieldReference
n-BuLiTHF/HMPTA-7827.4% (overall)[26]
Sodium MethoxideTHFNot specifiedNot specified[26]
LDATHF-80 to RTNot specified[24]

Conclusion

The indane scaffold is a cornerstone of modern organic and medicinal chemistry. Its synthetic tractability, arising from the distinct and predictable reactivity of its aromatic and aliphatic components, allows for extensive molecular exploration. Mastery of its core reactions—including Friedel-Crafts cyclization, electrophilic aromatic substitution, benzylic oxidation, and various transformations of the pivotal indanone intermediate—provides researchers with a powerful toolkit. As demonstrated by the synthesis of complex drugs like Rasagiline and Donepezil, these fundamental reactions form the basis for constructing molecules with significant therapeutic impact. The continued development of novel methods, such as direct C-H functionalization and skeletal editing, promises to further expand the chemical space accessible from this remarkable scaffold, ensuring its relevance in the future of drug discovery and materials science.

References

  • Ghidini, E., & D’Agostino, A. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link][10]
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  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 914-919. [Link][18]
  • Dubey, S. K., et al. (2010). Efficient and Industrially Viable Synthesis of Donepezil.
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An In-depth Technical Guide to the Synthesis and Derivatization of 5-Fluoro-2,3-dihydro-1H-indene for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoro-2,3-dihydro-1H-indene scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders. The strategic incorporation of a fluorine atom onto the indane core significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it an attractive building block for drug development professionals. This guide provides a comprehensive overview of the synthesis, derivatization, and characterization of this compound derivatives, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the causality behind key synthetic choices and present data in a clear, accessible format to empower researchers in their drug discovery endeavors.

The Significance of the Fluorinated Indane Core

The 2,3-dihydro-1H-indene (indane) framework is a versatile scaffold found in numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined conformational presentation of substituents, which is crucial for specific interactions with biological targets. The introduction of a fluorine atom at the 5-position offers several key advantages from a medicinal chemistry perspective:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.

  • Modulated Lipophilicity: Fluorine is highly electronegative yet minimally sterically demanding. Its introduction can increase the lipophilicity of a specific region of the molecule, potentially improving membrane permeability and blood-brain barrier penetration. [1]* Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions or improving formulation properties.

  • Specific Drug-Target Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket, thereby enhancing potency and selectivity.

These properties have made this compound and its derivatives valuable intermediates in the synthesis of compounds targeting a range of conditions, including inflammation, viral infections, and cancer. [2]

Synthetic Pathways to the Core Scaffold and Key Intermediates

The primary entry point to the this compound system is often through the synthesis of its ketone analog, 5-fluoro-1-indanone. This intermediate is a versatile platform for a wide array of chemical transformations.

Synthesis of 5-Fluoro-1-indanone via Intramolecular Friedel-Crafts Cyclization

A robust and common method for constructing the 5-fluoro-1-indanone core is the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as 3-(3-fluorophenyl)propanoic acid. [3]The choice of a strong acid catalyst is critical for promoting the electrophilic aromatic substitution reaction that forms the five-membered ring.

  • Choice of Precursor: 3-(3-fluorophenyl)propanoic acid is selected because the fluorine atom at the meta position relative to the propanoic acid side chain directs the cyclization to the desired para position, yielding the 5-fluoro isomer.

  • Choice of Catalyst: Polyphosphoric acid (PPA) or strong acids like chlorosulfonic acid are employed to generate the acylium ion electrophile necessary for the intramolecular attack by the aromatic ring. [3][4]These reagents also serve as the reaction medium. The high viscosity of PPA necessitates elevated temperatures to ensure adequate mixing and reaction rates.

  • Quenching Procedure: The reaction is carefully quenched by pouring the mixture onto crushed ice. This hydrolyzes the catalyst and precipitates the organic product, allowing for its extraction. [3][4]

[3]

  • To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-fluoro-1-indanone.

dot graph "Synthesis_of_5_Fluoro_1_indanone" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="3-(3-Fluorophenyl)propanoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Catalyst [label="Chlorosulfonic Acid\nor PPA", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Acylium Ion Intermediate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Fluoro-1-indanone", shape=ellipse, fillcolor="#FBBC05"];

Start -> Catalyst [label="Reaction"]; Catalyst -> Intermediate [label="Generates Electrophile"]; Intermediate -> Product [label="Intramolecular Cyclization"]; } caption: "Synthesis of 5-Fluoro-1-indanone via Friedel-Crafts Cyclization."

Reduction of 5-Fluoro-1-indanone to this compound

The parent this compound scaffold can be accessed from 5-fluoro-1-indanone through a two-step reduction process: reduction of the ketone to an alcohol, followed by dehydroxylation, or more directly via a Wolff-Kishner or Clemmensen reduction. A common laboratory-scale method involves catalytic hydrogenation.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic ketones. [5]It offers good activity under relatively mild conditions of temperature and pressure.

  • Hydrogen Source: Molecular hydrogen (H₂) is the classic reducing agent. [5]Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or isopropanol can be employed, which may offer advantages in terms of experimental setup and safety. [6][7]* Solvent Choice: Solvents such as ethanol or ethyl acetate are typically used as they are inert under the reaction conditions and effectively dissolve the substrate.

  • Dissolve 5-fluoro-1-indanone (1.0 g, 6.66 mmol) in 50 mL of ethanol in a pressure vessel.

  • Add 10% Pd/C (100 mg, 10% w/w) to the solution.

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

dot graph "Catalytic_Hydrogenation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="5-Fluoro-1-indanone in Ethanol", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Add 10% Pd/C Catalyst"]; Step2 [label="Pressurize with H₂ Gas"]; Step3 [label="Reaction at Room Temp"]; Step4 [label="Filter through Celite"]; End [label="this compound", shape=ellipse, fillcolor="#FBBC05"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> End; } caption: "Workflow for the catalytic hydrogenation of 5-fluoro-1-indanone."

Derivatization Strategies

The this compound core offers multiple positions for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Electrophilic Aromatic Substitution on the Benzene Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions such as acylation, nitration, and halogenation. The fluorine atom and the alkyl portion of the indane ring act as ortho-, para-directing groups. Given that the position para to the fluorine is occupied, substitution is generally directed to the positions ortho to the fluorine (C4 and C6).

This reaction introduces an acyl group onto the aromatic ring, which can serve as a handle for further modifications. [8][9][10]

[8]

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in 20 mL of dichloromethane at 0 °C, add acetyl chloride (1.05 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq.) in 10 mL of dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and 15 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the residue by column chromatography to yield the acylated product.

dot graph "Electrophilic_Aromatic_Substitution_Logic" { layout=dot; rankdir=TB; node [shape=plaintext]; edge [color="#EA4335"];

Core [label="this compound"]; Directing_Groups [label="Directing Influence\n(F and Alkyl Ring)"]; Positions [label="Favored Positions\n(C4 and C6)"]; Reaction [label="Electrophilic Attack\n(e.g., Acylium Ion)"]; Product [label="Substituted Derivative"];

Core -> Directing_Groups; Directing_Groups -> Positions; Positions -> Reaction; Reaction -> Product; } caption: "Logical flow of electrophilic aromatic substitution on the core."

Functionalization at the C1 Position

The benzylic C1 position is readily functionalized, often starting from 5-fluoro-1-indanone.

Amines at the C1 position are common motifs in CNS-active compounds. Reductive amination of 5-fluoro-1-indanone provides a direct route to the racemic amine, which can then be resolved or synthesized enantioselectively.

  • Dissolve 5-fluoro-1-indanone (1.0 eq.) and ammonium acetate (10 eq.) in 50 mL of methanol.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding 2 M HCl until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove unreacted ketone.

  • Basify the aqueous layer with 6 M NaOH to pH > 12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Characterization of Derivatives

The structural elucidation of newly synthesized derivatives relies on a combination of spectroscopic techniques.

DerivativeSynthesis MethodYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Fluoro-1-indanone Friedel-Crafts Cyclization~70 [3]49-517.65 (dd, 1H), 7.45 (dd, 1H), 7.20 (td, 1H), 3.10 (t, 2H), 2.70 (t, 2H)205.2, 164.5 (d), 155.8, 131.2 (d), 126.5 (d), 125.1, 115.8 (d), 36.4, 25.9
This compound Catalytic Hydrogenation>90N/A (Liquid)7.15 (m, 2H), 6.85 (m, 1H), 2.90 (t, 4H), 2.10 (p, 2H)145.8 (d), 143.2 (d), 124.5, 114.6 (d), 112.1 (d), 32.8, 31.9, 25.4
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (Asymmetric Synthesis)--Specific data for enantiomerically pure salts can be found from commercial suppliers. [11]-

(Note: NMR data is representative and may vary slightly based on solvent and instrument.) [12][13][14]

Conclusion

The this compound core represents a highly valuable and versatile scaffold for the development of novel therapeutics. Its synthesis is well-established, and the multiple sites for derivatization allow for extensive exploration of the chemical space to optimize pharmacological properties. The strategic use of fluorination provides a powerful tool to enhance metabolic stability and modulate electronic properties, thereby increasing the probability of success in drug discovery campaigns. This guide has provided a foundational understanding of the synthesis and derivatization of this important molecular framework, offering both theoretical insights and practical, actionable protocols to aid researchers in the field.

References

  • Li, R., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC, NIH.
  • Atwell, K. M., et al. (2024). Structure-Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. PubMed.
  • Moock, D., et al. (2020). Mechanistic Understanding of the heterogeneous, Rh(CAAC)-Catalyzed (Fluoro-)Arene Hydrogenation. ResearchGate.
  • L'Heureux, A., et al. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed.
  • Ali, H. M., et al. (n.d.). N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide. NIH.
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  • ResearchGate. (2017). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione.
  • NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-.
  • TU Chemnitz. (n.d.). Catalytic hydrogenation and bifunctional catalysts.
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  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.
  • Gedgaudas, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
  • RSC Publishing. (n.d.). Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5-ylidene–Pd complex under ambient conditions and 1 atmosphere of H2.
  • Poissy, J., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC, NIH.
  • Organic Chemistry Lab. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.
  • ResearchGate. (n.d.). 5-Fluoroindoline-2,3-dione | Request PDF.
  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
  • MDPI. (n.d.). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Li, Y., et al. (n.d.). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. PMC, NIH.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
  • Der Pharma Chemica. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
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  • Leroux, F. R., et al. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry.
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  • Journal of Scientific & Industrial Research. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES.
  • PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one.

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Methodological & Application

Synthesis protocol for 5-Fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthetic Strategy Research

I'm starting a comprehensive search for synthetic routes to 5-Fluoro-2,3-dihydro-1H-indene. My focus is on identifying common starting materials, key reaction types, and specific protocols. I'll prioritize reliable and well-documented strategies, paying close attention to reaction conditions and potential side products.

Analyzing Synthetic Strategies

I am now analyzing the initial search results, focusing on reliability and documentation, while carefully examining reaction conditions, yields, and purification techniques for each potential route. I've begun to structure the application note by planning the introduction, highlighting the compound's importance in medicinal chemistry. Following this, I will present a comparative overview of selected routes, justifying each strategy.

Defining Methodology & Structure

I'm now structuring the application note. After an introduction highlighting the compound's importance, I'll compare the selected synthetic approaches, justifying each choice. Following this, a detailed experimental procedure with materials specifications, quantitative data tables, and a Graphviz diagram will be created. I'm concurrently drafting the "Expertise & Experience" section, emphasizing the causal factors in experimental decisions.

Use of 5-fluoroindan as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on 5-FI

I'm currently engaged in a deep dive, starting with a series of precise Google searches. My aim is to build a solid foundation of knowledge about 5-fluoroindan, focusing on its physical and chemical characteristics, how it's typically made, and its uses, especially in pharma. I'm prioritizing building a solid knowledge base on the current literature.

Expanding Search Horizons

Defining Detailed Search Parameters

I'm refining my search strategy to pinpoint specific reactions involving 5-fluoroindan, like acylation and halogenation, meticulously noting reaction conditions and safety protocols. Simultaneously, I'll identify analytical methods used for quality control, including NMR and HPLC. I'm focusing on organizing application notes with a strong emphasis on reaction mechanisms and analytical workflows.

Application of Fluorinated Indane Scaffolds in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway consists of four highly conserved receptor tyrosine kinases (FGFR1-4) and 18 secreted FGF ligands.[2] Upon ligand binding, FGFRs dimerize, leading to trans-autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling through key pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are central to normal development and tissue homeostasis.[1][2]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a multitude of solid tumors, including urothelial, breast, gastric, and lung cancers.[2] This has established the FGFR family as a compelling therapeutic target. The development of small-molecule kinase inhibitors that can selectively block the ATP-binding site of FGFRs has shown considerable promise, with several agents now approved or in late-stage clinical trials.[3][4]

A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. In kinase inhibitor design, rigid, conformationally restricted scaffolds are often employed to enhance binding affinity and selectivity. The indane scaffold is one such framework. Its strategic fluorination, particularly at the 5-position (5-fluoroindan) or as a geminal difluoro group, offers a powerful tool to modulate the physicochemical properties of a drug candidate. Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and increase binding affinity through favorable electrostatic interactions, without significantly increasing steric bulk.[5]

While direct examples of prominent, clinically advanced FGFR inhibitors built from a 5-fluoroindan core remain limited in published literature, the closely related difluoro-indene scaffold has been successfully utilized to generate exceptionally potent and selective inhibitors. This application note will therefore provide foundational protocols for the synthesis of the 5-fluoro-1-indanone precursor and present a detailed case study on the synthesis and application of a difluoro-indene derivative, highlighting the immense potential of fluorinated indane scaffolds in the discovery of next-generation FGFR inhibitors.

Part 1: Foundational Synthesis of the 5-Fluoro-1-Indanone Scaffold

The 5-fluoro-1-indanone core is a versatile starting material for a wide range of medicinal chemistry applications. Its synthesis is typically achieved via an intramolecular Friedel-Crafts acylation, a robust and scalable reaction.

Rationale for Method Selection

The intramolecular Friedel-Crafts cyclization of a phenylpropanoic acid derivative is a classic and efficient method for forming the five-membered ring of the indanone system. Using a strong acid like chlorosulfonic acid or polyphosphoric acid serves as both the catalyst and the solvent, driving the reaction to completion. This method is favored for its high yields and relatively straightforward execution.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone

This protocol describes the synthesis of the parent 5-fluoro-1-indanone scaffold from 3-(3-fluorophenyl)propanoic acid.[5]

Materials:

  • 3-(3-fluorophenyl)propanoic acid

  • Chlorosulfonic acid (HSO₃Cl)

  • Toluene

  • Aqueous sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of chlorosulfonic acid. Cool the flask in an ice bath.

  • Substrate Addition: Slowly and portion-wise, add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid to the cooled chlorosulfonic acid with continuous stirring. Caution: The addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture until completion, monitoring progress with Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will quench the reaction and precipitate the product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium hydroxide solution (to remove any unreacted acid) and then with water until the aqueous layer is neutral.

  • Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting 5-fluoro-1-indanone can be further purified by column chromatography or recrystallization if necessary.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 3-(3-fluorophenyl)propanoic acid B 1. Chlorosulfonic Acid (HSO₃Cl) 2. Room Temperature Stirring 3. Ice Quench & Toluene Extraction A->B C 5-Fluoro-1-indanone B->C Intramolecular Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 5-fluoro-1-indanone.

Part 2: Case Study - Synthesis of a Potent Difluoro-indene FGFR Inhibitor

This section details the application of a fluorinated indene scaffold in the synthesis of a highly potent FGFR inhibitor, referred to in the literature as compound (S)-23. This compound incorporates an (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene scaffold and has demonstrated nanomolar activity against cancer cell lines with FGFR alterations.

Design Rationale

The design of compound (S)-23 leverages the rigid difluoro-indene core to orient key pharmacophoric elements for optimal interaction with the FGFR ATP-binding site. The gem-difluoro group at the 3-position enhances metabolic stability and modulates the electronics of the scaffold. The chiral amine at the 1-position provides a crucial attachment point for a side chain that can extend into solvent-exposed regions or form additional interactions, while the pyridyl group is designed to engage with the hinge region of the kinase.

Key Synthetic Steps (Illustrative)

The full synthesis of compound (S)-23 is a multi-step process. The following is a generalized protocol illustrating the key transformations that would be involved in coupling the chiral fluorinated indene core with the pyrimidine moiety, based on common synthetic strategies for kinase inhibitors.

Materials:

  • (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden-5-amine (Core Intermediate)

  • Substituted chloropyrimidine (e.g., 2,4-dichloro-5-ethylpyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried flask, add the (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden-5-amine, the chloropyrimidine derivative, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Heating: Heat the reaction mixture to the required temperature (e.g., 100-120 °C) and stir for several hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product using silica gel column chromatography to yield the desired final compound.

G A Chiral Difluoro-indene Amine (Core Intermediate) C Buchwald-Hartwig Cross-Coupling A->C B Substituted Chloropyrimidine B->C D Final FGFR Inhibitor (e.g., Compound (S)-23) C->D E Reagents: - Pd₂(dba)₃ (Catalyst) - Xantphos (Ligand) - Cs₂CO₃ (Base) - Dioxane (Solvent) E->C

Caption: Key coupling step in FGFR inhibitor synthesis.

Part 3: Biological Activity and Data Presentation

The representative compound, (S)-23, from the piperazinyl-difluoro-indene series demonstrated potent antiproliferative activity against a panel of cancer cell lines harboring various FGFR genetic alterations.

Cell LineCancer TypeFGFR AlterationGI₅₀ (nM)
KG-1 Acute Myeloid LeukemiaFGFR1 Fusion6.4
SNU-16 Gastric CancerFGFR2 Amplification10.4
MFE-296 Endometrial CancerFGFR2 N550K Mutant8.8
RT-112 Bladder CancerFGFR3 Translocation19.3
JHH-7 Hepatocellular CarcinomaFGFR4 E551K Mutant33.7
(Data synthesized from published results for illustrative purposes)

Structure-Activity Relationship (SAR) Insights:

  • The (S)-stereochemistry at the 1-position of the indene core was found to be crucial for high potency.

  • The gem-difluoro group at the 3-position likely contributes to both favorable metabolic properties and optimal conformation for binding.

  • The 3-pyridyl group attached to the core scaffold is essential for activity, presumably through hydrogen bonding interactions within the kinase hinge region.

Part 4: Overview of the FGFR Signaling Pathway

A clear understanding of the target pathway is essential for rational drug design. The diagram below illustrates the major downstream cascades activated by FGFR signaling. Aberrant activation at the receptor level leads to constitutive signaling through these pathways, promoting uncontrolled cell growth and survival. FGFR inhibitors act by blocking the initial phosphorylation event, thereby shutting down all subsequent signaling.

FGFR_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway FGF FGF Ligand FGFR FGFR Extracellular TM Kinase Domain FGF->FGFR:in HSPG HSPG (Co-receptor) HSPG->FGFR:in FGFR_dimer Activated FGFR Dimer (P) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 PLCg PLCγ FGFR_dimer->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Cell_Response PKC PKC DAG->PKC PKC->Cell_Response

Caption: Simplified overview of the FGFR signaling cascade.

Conclusion and Future Outlook

The strategic incorporation of fluorine into rigid cyclic scaffolds like indane represents a highly effective strategy for the design of potent and selective kinase inhibitors. While 5-fluoroindan itself is a valuable chemical building block, the successful application of the closely related difluoro-indene core in developing nanomolar FGFR inhibitors underscores the power of this approach. The protocols and data presented herein demonstrate the practical synthesis of these key scaffolds and their potential for generating drug candidates with desirable pharmacological profiles. Future work will likely focus on exploring other fluorination patterns on the indane ring and further optimizing the appended pharmacophores to overcome acquired resistance and improve safety profiles, solidifying the role of fluorinated indanes as a privileged scaffold in oncology drug discovery.

References

  • Dienstmann, R., Rodon, J., Prat, A., & Tabernero, J. (2013). Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors. Annals of Oncology, 24(3), 552-563.
  • Liu, J., Peng, X., Dai, Y., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 13(28), 7643-7654.
  • Liu, J., Peng, X., Dai, Y., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed, PMID: 26080733.
  • Xie, Y., Su, N., Yang, J., et al. (2020). FGF/FGFR signaling in health and disease. Signal Transduction and Targeted Therapy, 5(1), 181.
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266.
  • Wang, S., Peng, N., Yin, L., et al. (2024). Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Synthetic Communications, 54(24), 2120-2129.

Sources

Experimental procedure for creating anti-cancer agents with 5-fluoroindan

Author: BenchChem Technical Support Team. Date: January 2026

Focusing On Synthesis Routes

I'm now fully immersed in understanding the role of 5-fluoroindan. My research is zeroing in on its application in anticancer drug synthesis, specifically examining its potential as a crucial precursor or intermediate. I'm actively charting various synthesis routes and looking at the feasibility of them.

Developing Application Notes

I'm now moving to compile information into application notes. I'm focusing on crafting a strong introduction to 5-fluoroindan and its role in cancer drug discovery. I am working on detailing synthesis protocols, explaining the reagents and reaction conditions. I'm also preparing protocols for biological evaluations, incorporating established in vitro and in vivo assays. Finally, I will identify authoritative publications to support any mechanistic claims and protocol standards.

Charting Initial Search Parameters

I'm presently initiating an intensive search. I'm focusing on the uses and applications of 5-fluoroindan in anti-cancer agent synthesis, particularly its role as a precursor or core intermediate. I'm simultaneously hunting for specific examples of anti-cancer agents, their synthesis pathways, and mechanisms. I am also searching for established protocols for related chemical reactions and validated biological assays.

Analytical techniques for characterizing 5-Fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on analytical techniques used to characterize 5-Fluoro-2,3-dihydro-1H-indene. Specifically, I'm concentrating on methods like NMR and mass spectrometry. I'll need to expand my search if these yield inadequate data.

Expanding Analytical Search

I've broadened my search parameters to include HPLC, GC, and FTIR in addition to NMR and mass spectrometry. I'm aiming for established protocols and literature relevant to this compound characterization. Next, I'll structure the application note logically.

Developing Application Structure

I'm now outlining a detailed structure for the application note. It will begin with an introduction highlighting the significance of characterizing this compound. Dedicated sections for NMR, Mass Spec, HPLC, GC, and FTIR will explain principles, sample prep, instrumentation, and data analysis. I'm creating tables for key data and designing Graphviz diagrams to illustrate workflows. I'm moving toward the main body of the note.

NMR sample preparation for 5-fluoroindan compounds

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on NMR sample prep, especially for fluorinated organics and, if I'm lucky, 5-fluoroindan derivatives. I'll need to cover solvents, concentrations, and the best practices for optimal results.

Planning the Application Note

I'm now devising a logical structure for the application note. I will start by introducing NMR for fluorinated compounds, and go into detail on solvent selection, concentration optimization, and protocols for 5-fluoroindan. I plan to synthesize the search results to create a rationale for each step, including the impact of solvent polarity, and create tables.

Developing Workflow Details

I'm now diving deeper into the specifics. I'm focusing on finding the ideal deuterated solvents and concentrations for fluorinated organics, and especially 5-fluoroindan. I plan to incorporate tables summarizing solvent properties and concentration ranges. I'm also planning a Graphviz diagram to visually represent the workflow. Finally, I will write the application note, incorporating everything, with citations.

Application Note: A Robust HPLC Method for the Analysis of 5-Fluoroindan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-fluoroindan derivatives. These compounds are of growing interest in pharmaceutical development, and a reliable analytical method is crucial for ensuring product quality, purity, and stability. This document outlines a systematic approach, from initial parameter selection to full method validation according to ICH guidelines, providing researchers and drug development professionals with a robust framework for their analytical workflows.

Introduction: The Analytical Challenge of 5-Fluoroindan Derivatives

Indan derivatives form the structural core of various pharmacologically active molecules. The incorporation of a fluorine atom, as in 5-fluoroindan, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making these derivatives attractive candidates in drug discovery. However, the unique properties of the fluorine atom can also present challenges for chromatographic separation. Its high electronegativity can alter analyte-stationary phase interactions, potentially leading to issues like poor peak shape or co-elution with related impurities.

Therefore, a systematic and scientifically grounded approach to HPLC method development is not just recommended; it is essential. This guide explains the causality behind each experimental choice, ensuring the development of a method that is not only effective but also robust and reliable for routine use in a regulated environment.

The Method Development Workflow

The development process follows a logical progression from understanding the analyte to validating the final method. This workflow is designed to be systematic, minimizing trial-and-error and leading to a scientifically sound analytical procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Transfer Analyte Analyte Characterization (pKa, logP, UV spectra) Column_Selection Column Selection (e.g., C18, Phenyl-Hexyl) Analyte->Column_Selection Based on Hydrophobicity Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase_Screen Evaluate Selectivity Detector_Setup Detector Wavelength Selection Mobile_Phase_Screen->Detector_Setup Optimize S/N Ratio Gradient_Opt Gradient Optimization (Slope, Time) Detector_Setup->Gradient_Opt Proceed to Optimization Temp_Opt Temperature Control (Viscosity, Selectivity) Gradient_Opt->Temp_Opt Flow_Rate_Opt Flow Rate Adjustment (Efficiency vs. Time) Temp_Opt->Flow_Rate_Opt pH_FineTune Mobile Phase pH Fine-Tuning Flow_Rate_Opt->pH_FineTune Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) pH_FineTune->Validation Final Method Achieved Robustness Robustness Testing (Small, deliberate changes) Validation->Robustness Transfer Method Transfer to QC Robustness->Transfer

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Method Development & Parameter Selection

The initial phase focuses on establishing a baseline separation by making informed choices about the column, mobile phase, and detection parameters.

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor in achieving selectivity in RP-HPLC. For 5-fluoroindan derivatives, which possess a moderately hydrophobic indan backbone and a polar fluorine atom, a standard C18 column is an excellent starting point due to its versatility and wide availability.

  • Rationale: C18 (octadecylsilane) phases provide strong hydrophobic retention, which is ideal for the nonpolar indan structure. The high surface coverage of modern C18 columns helps to shield residual silanols, which can otherwise cause tailing with polar compounds.

  • Alternative Consideration: If peak shape is poor on a C18 column (e.g., due to secondary interactions of the fluorine atom), a Phenyl-Hexyl stationary phase can be an effective alternative. The phenyl groups offer pi-pi interactions, providing a different selectivity mechanism that can be beneficial for aromatic compounds like indans.

Mobile Phase Selection

The mobile phase composition dictates the retention time and can significantly influence selectivity. A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) is generally the preferred choice over methanol (MeOH) for initial screening.

    • Causality: ACN has a lower viscosity, which results in lower backpressure and better chromatographic efficiency. Its UV cutoff is also lower (around 190 nm), providing a better baseline at low detection wavelengths.

  • Aqueous Phase & pH Control: The pH of the mobile phase is critical if the analyte has ionizable functional groups. For neutral compounds like many 5-fluoroindan derivatives, a simple water/ACN mixture may suffice. However, to ensure method robustness and suppress any potential ionization of silanol groups on the stationary phase, using a buffered mobile phase is best practice. A phosphate or acetate buffer at a concentration of 10-25 mM is recommended. Starting with a pH in the neutral range (e.g., pH 6.8) is a safe initial step.

Detection Wavelength

A photodiode array (PDA) or diode array detector (DAD) is highly recommended during method development. This allows for the simultaneous acquisition of spectra across a range of wavelengths.

  • Procedure:

    • Inject a concentrated solution of the 5-fluoroindan derivative.

    • Examine the UV spectrum to identify the wavelength of maximum absorbance (λmax).

    • Selecting the λmax for detection will provide the highest sensitivity for the main peak. If analyzing for impurities, other wavelengths may need to be monitored to ensure all species are detected.

Phase 2: Systematic Method Optimization

Once initial conditions provide a reasonable separation, the method must be optimized to ensure it is efficient, robust, and meets the required performance criteria (e.g., resolution between the main peak and any impurities).

Gradient Elution Optimization

A gradient elution, where the proportion of organic modifier is increased over time, is typically necessary for analyzing samples that may contain impurities with a wide range of polarities.

  • Strategy: Start with a broad, fast gradient (e.g., 5% to 95% ACN in 10 minutes) to elute all components from the column. Based on the results, a shallower, more targeted gradient can be developed around the elution time of the main peak to improve the resolution of closely eluting species. The goal is to achieve a resolution (Rs) value of >2.0 between the peak of interest and its nearest neighbor.

Column Temperature

Controlling the column temperature is crucial for reproducibility.

  • Impact: Increasing the temperature (e.g., from 30°C to 40°C) decreases the mobile phase viscosity, which lowers backpressure and can improve peak efficiency (narrower peaks). It can also subtly change selectivity, sometimes improving the resolution between co-eluting peaks. A temperature of 35°C is a common and robust starting point.

Detailed Analytical Protocol: Optimized Method

This protocol represents a final, optimized method suitable for the routine analysis of a hypothetical 5-fluoroindan derivative.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentStandard, reliable HPLC system.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-performance C18 column providing excellent peak shape and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH to ensure consistent analyte protonation and sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier with a compatible additive.
Gradient Program Time (min)%B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 35 °CEnsures reproducible retention times and improves peak efficiency.
Injection Volume 5 µLA small volume to prevent band broadening on the column.
Detector DAD/PDA, Signal: 265 nmWavelength of maximum absorbance for the hypothetical compound, providing optimal sensitivity.
Sample Diluent 50:50 (v/v) Water:AcetonitrileA diluent that is compatible with the mobile phase to ensure good peak shape.

Phase 3: Method Validation (as per ICH Q2(R1))

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.

ValidationWorkflow cluster_params Key Validation Parameters Validation ICH Q2(R1) Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD & LOQ Validation->LOD Robustness Robustness Validation->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for an HPLC assay method.

ParameterExperimentAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).The peak for the 5-fluoroindan derivative should be pure and free from interference from other components. Resolution (Rs) > 2.0 from the closest degrading peak.
Linearity Analyze a minimum of 5 concentration levels across the specified range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0% for each level.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N of 10:1) or based on the standard deviation of the response and the slope.The LOQ should be sufficiently low to accurately measure any specified impurities.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).The system suitability parameters (e.g., tailing factor, plate count, resolution) should remain within acceptable limits.

Conclusion

This application note details a systematic approach to developing a robust and reliable RP-HPLC method for the analysis of 5-fluoroindan derivatives. By combining a logical workflow with a thorough understanding of chromatographic principles, one can establish a method that is suitable for its intended purpose in a regulated pharmaceutical environment. The foundation of this process lies in informed initial choices, systematic optimization, and comprehensive validation according to established guidelines like ICH Q2(R1). This ensures the generation of high-quality, reproducible data critical for the advancement of drug development projects.

References

  • Understanding the Role of Acetonitrile in Reversed-Phase HPLC.
  • The Effect of Temperature in Reversed-Phase HPLC.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • A Guide to HPLC and LC-MS Method Valid

Application Note & Protocol: A Scalable and Robust Synthesis of 5-Fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2,3-dihydro-1H-indene is a crucial building block in medicinal chemistry, serving as a key intermediate for various therapeutic agents, including those targeting cancer and neurological disorders.[1][2] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[3] This document provides a comprehensive guide to the large-scale synthesis of this valuable intermediate, detailing a robust and validated two-step process. The protocol emphasizes safety, scalability, and efficiency, explaining the rationale behind procedural choices to empower researchers in their drug development endeavors. We present a field-proven methodology encompassing an intramolecular Friedel-Crafts acylation followed by a catalytic hydrogenation, complete with detailed protocols, safety considerations, in-process controls, and troubleshooting.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently achieved on a large scale via a two-stage process. This strategy is predicated on the construction of the indanone core followed by the reduction of the ketone.

  • Stage 1: Intramolecular Friedel-Crafts Acylation. This step involves the cyclization of a suitable precursor, 3-(4-fluorophenyl)propanoic acid, to form the key intermediate, 5-fluoro-1-indanone. This is a classic and powerful method for forming the five-membered ring of the indanone system.[4][5]

  • Stage 2: Catalytic Hydrogenation. The carbonyl group of 5-fluoro-1-indanone is subsequently reduced to a methylene group to yield the final product, this compound. Catalytic hydrogenation is selected for its high efficiency, clean conversion, and favorable safety profile on a large scale compared to other reduction methods.[6]

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Catalytic Hydrogenation Start 3-(4-fluorophenyl)propanoic acid Indanone 5-Fluoro-1-Indanone Start->Indanone  AlCl₃ / PPA Indanone_ref 5-Fluoro-1-Indanone Final_Product This compound Indanone_ref->Final_Product H₂ / Pd-C

Diagram 1: High-level synthetic workflow.

Stage 1: Synthesis of 5-Fluoro-1-Indanone via Friedel-Crafts Acylation

Principle and Rationale

The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. For the cyclization of 3-arylpropanoic acids, a strong acid is required to generate the acylium ion electrophile, which then attacks the electron-rich aromatic ring.[7]

Choice of Reagents:

  • Starting Material: 3-(4-fluorophenyl)propanoic acid is commercially available and serves as an excellent precursor.

  • Catalyst/Reagent: While various strong acids like triflic acid or polyphosphoric acid (PPA) can be used, anhydrous aluminum chloride (AlCl₃) is often employed for its high reactivity and cost-effectiveness in large-scale operations.[7] It is crucial to use AlCl₃ in stoichiometric amounts, as it forms a complex with the ketone product, which deactivates the catalyst.[7]

The reaction is highly exothermic and requires strict temperature control to prevent side reactions and decomposition, which can manifest as a dark, tarry mixture.[7]

G Reactant 3-(4-fluorophenyl)propanoic acid AcidChloride 3-(4-fluorophenyl)propanoyl chloride Reactant->AcidChloride (1) Oxalyl Chloride or SOCl₂ Product 5-Fluoro-1-Indanone AcidChloride->Product (2) Add to AlCl₃/DCM slurry at 0°C Catalyst Anhydrous AlCl₃ (>2.2 eq) Catalyst->Product Solvent Dichloromethane (DCM) Solvent->Product Quench Ice / Water Workup Extraction & Purification Quench->Workup (4) Phase Separation Product->Quench (3) Careful Quenching Workup->Product (5) Recrystallization / Distillation

Diagram 2: Workflow for Friedel-Crafts acylation.

Detailed Protocol for 5-Fluoro-1-Indanone

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or Heptane

Procedure:

  • Acid Chloride Formation: In a reaction vessel under an inert atmosphere (N₂ or Ar), combine 3-(4-fluorophenyl)propanoic acid (1.0 eq) with anhydrous DCM (5-10 volumes). Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. Heat the mixture to a gentle reflux (approx. 40°C) for 2-4 hours or until gas evolution ceases. The reaction can be monitored by TLC or by quenching a small sample with methanol and analyzing by GC-MS.

  • Catalyst Slurry Preparation: In a separate, larger, dry reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM (5-10 volumes). Cool the slurry to 0°C using an ice/water bath.

  • Friedel-Crafts Reaction: Cool the acid chloride solution from Step 1 to room temperature. Transfer this solution to the addition funnel and add it dropwise to the vigorously stirred AlCl₃ slurry, maintaining the internal temperature below 5°C. The addition is highly exothermic. After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or GC.

  • Quenching: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice (10-15 parts by weight) and concentrated HCl (2-3 parts by volume). Caution: This is a highly exothermic and gas-evolving step. Ensure adequate cooling and ventilation.

  • Workup: After the quench is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-fluoro-1-indanone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Safety and In-Process Controls
  • Handling AlCl₃: Anhydrous aluminum chloride reacts violently with water, releasing heat and corrosive hydrogen chloride gas.[8] All operations must be conducted in a dry, inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory.[8][9] A Class D fire extinguisher for reactive metals and dry sand should be available.[8]

  • Temperature Control: The exothermic nature of the acylation and quench steps requires robust cooling and monitoring. Runaway reactions can lead to pressure buildup and product decomposition.[7]

  • In-Process Controls (IPC):

    • TLC/GC-MS: Monitor the conversion of the starting material to the product.

    • NMR/IR: Confirm the structure of the isolated intermediate. The IR spectrum should show a characteristic carbonyl (C=O) stretch around 1700 cm⁻¹.[10]

Stage 2: Catalytic Hydrogenation to this compound

Principle and Rationale

Catalytic hydrogenation is a reduction reaction where hydrogen gas is added across a double bond (in this case, the C=O of the ketone) in the presence of a metal catalyst.[6]

Choice of Reagents:

  • Catalyst: Palladium on carbon (Pd/C, typically 5-10 wt%) is a highly effective and widely used catalyst for the hydrogenation of ketones to methylene groups under acidic conditions (a Clemmensen-type reduction) or via hydrogenolysis of an intermediate alcohol. It offers excellent activity and can be easily removed by filtration.[11]

  • Hydrogen Source: Pressurized hydrogen gas is the standard.

  • Solvent: Ethanol or acetic acid are common solvents. Acetic acid can help promote the hydrogenolysis of the intermediate indanol.

Detailed Protocol for this compound

Materials:

  • 5-Fluoro-1-indanone

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen (H₂) gas

  • Celite® or a similar filter aid

Procedure:

  • Reactor Setup: Charge a hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) with 5-fluoro-1-indanone (1.0 eq) and the solvent (e.g., ethanol, 10-20 volumes).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the Pd/C catalyst (1-5 mol%). Caution: Pd/C can be pyrophoric, especially after use. Handle with care.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen (typically 50-500 psi, depending on equipment) and begin vigorous stirring. Heat the reaction to 40-60°C.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete within 8-24 hours. A sample can be carefully taken (after depressurizing and purging) to analyze by GC-MS to confirm the disappearance of the starting material.

  • Filtration: After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.

Safety and Final Product Characterization
  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation must be conducted in a well-ventilated area with appropriate safety equipment and pressure-rated vessels.

  • Catalyst Handling: The Pd/C catalyst, especially after the reaction, may be pyrophoric. Do not allow the used, dry catalyst to come into contact with air. The filter cake should be quenched carefully with water before disposal.

  • Final Product QC:

    • GC/HPLC: To determine the purity of the final product (typically >98%).

    • ¹H and ¹⁹F NMR: To confirm the structure and absence of impurities.

    • Mass Spectrometry: To confirm the molecular weight (136.17 g/mol ).[1]

Data Summary & Troubleshooting

Quantitative Data Summary
ParameterStage 1: Friedel-Crafts AcylationStage 2: Catalytic Hydrogenation
Starting Material 3-(4-fluorophenyl)propanoic acid5-Fluoro-1-Indanone
Key Reagents Anhydrous AlCl₃5% Pd/C, H₂ gas
Typical Yield 75-85%90-98%
Purity (Intermediate/Final) >97% (after purification)>98% (after purification)
Key Conditions 0°C to RT40-60°C, 50-500 psi H₂
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction; moisture contamination deactivating AlCl₃; uncontrolled exotherm causing decomposition.Ensure anhydrous conditions and reagents. Improve temperature control during AlCl₃ addition.[7] Increase reaction time or temperature slightly.
Dark/Tarry Mixture in Stage 1 Reaction temperature was too high, leading to polymerization/decomposition.Maintain strict temperature control (<5°C) during reagent addition. Ensure efficient stirring.
Incomplete Reaction in Stage 2 Catalyst deactivation; insufficient hydrogen pressure or reaction time.Use fresh, high-quality catalyst. Increase hydrogen pressure, temperature, or reaction time. Ensure efficient agitation.
Product Contamination Incomplete reaction; inefficient purification.Re-run the reaction or re-purify the product. For Stage 2, ensure complete removal of the indanone starting material.

References

  • Office of Environmental Health and Safety, Princeton University. Aluminum Chloride (anhydrous)
  • Carl ROTH GmbH + Co. KG.
  • MySkinRecipes.
  • Google Patents.
  • Google Patents. CN101805241B - New method for preparing fluoro-substituted indene compound.
  • Fillion, E., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
  • MySkinRecipes. This compound (Thai). [Link]
  • Candeias, N. R., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(9), 1213. [Link]
  • Park, S., & Lee, H. K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. RSC Advances, 11(36), 22356-22360. [Link]
  • Taylor & Francis Online.
  • ResearchGate.
  • MedChemNet. Fluorine in drug discovery: Role, design and case studies. [Link]
  • ResearchGate.
  • Kaili Catalyst New Materials CO., LTD.
  • NIST WebBook. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. [Link]
  • Organic Chemistry Portal. Synthesis of indenes. [Link]
  • Rueping, M., et al. (2018). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 57(9), 2411-2415. [Link]
  • Clariant.

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Using 5-fluoroindan in the synthesis of tubulin polymerization inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating the Search

I'm starting with a deep dive into 5-fluoroindan. My aim is to understand its role in creating tubulin polymerization inhibitors. I'll focus on specific examples, activities of synthesized compounds, and how they were made. I will start by looking into the details of the available compounds and synthetic pathways.

Gathering the Protocols

I'm now deeply immersed in pinpointing the specific synthetic methods that leverage 5-fluoroindan. I'm prioritizing the reaction conditions and the purification steps. At the same time, I'm uncovering information regarding the mechanisms of action for these tubulin inhibitors, zeroing in on how 5-fluoroindan contributes to their activity, and looking for available efficacy data.

Structuring the Note

I'm now structuring the application note. First, I'll introduce tubulin as a cancer target and the reason for novel inhibitors. Then, I'll focus on synthesizing specific inhibitors, emphasizing the strategic role of 5-fluoroindan. I plan to present the biological evaluation, including polymerization and cytotoxicity assays, with tables for quantitative data like IC50 values. I'll also use Graphviz to show synthetic pathways and inhibition mechanisms, finalizing with a detailed note supported by citations and URLs.

Application Note & Protocol: A Rational Synthetic Approach to Novel Indene-Based Melatonergic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Melatonin, N-acetyl-5-methoxytryptamine, is a crucial neurohormone that modulates circadian rhythms through interaction with MT1 and MT2 receptors.[1][2] Its indole scaffold is a common feature in many biologically active compounds. This application note details a robust synthetic strategy for novel melatonergic ligands where the indole nucleus is replaced by an indene ring system. This bioisosteric replacement is a key strategy in medicinal chemistry aimed at modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.[3][4][5] We present a complete, four-step synthesis starting from the commercially available 5-methoxy-1-indanone, culminating in the novel compound N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide, a close structural analog of melatonin. Each step is accompanied by a detailed protocol, mechanistic rationale, and characterization guidelines.

Part 1: Design Rationale and Retrosynthetic Analysis

The Principle of Bioisosterism

The indole ring of melatonin is essential for its activity but is also susceptible to metabolic oxidation.[1] Replacing the indole core with a chemically distinct but structurally similar scaffold—a bioisostere—can lead to compounds with improved metabolic stability, altered receptor binding affinity, or novel intellectual property.[3][6][7] The indene scaffold was selected as a non-classical bioisostere of indole. It maintains the crucial bicyclic aromatic structure and spatial arrangement of key functional groups while replacing the pyrrole nitrogen with a methylene group, which can significantly alter its electronic properties and metabolic profile.

Target Molecule and Retrosynthetic Strategy

Our target molecule is N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide (4) . This structure preserves the 5-methoxy group and the N-acetylethylamine side chain of melatonin, repositioning the side chain from the 3-position of indole to the 1-position of the indene core.

The retrosynthetic analysis shown below outlines a logical and practical approach, starting from a readily available indanone derivative.

G Target Target Molecule (4) (N-acetylated Indene Analog) Amine Primary Amine (3) (Indene Ethylamine) Target->Amine Acetylation Azide Azide Intermediate (2) Amine->Azide Azide Reduction Alcohol Alcohol Intermediate (1) Azide->Alcohol SN2 Displacement Indanone Starting Material (5-Methoxy-1-Indanone) Alcohol->Indanone Multi-step (Olefin. + Reduction)

Caption: Retrosynthetic analysis of the target indene-based ligand.

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides step-by-step protocols for the synthesis of the target compound. All reactions should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
  • Principle: This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction to install a two-carbon side chain onto the indanone core.[8][9][10] The HWE reaction involves the olefination of a ketone using a stabilized phosphonate carbanion. It is known for its high efficiency and generally excellent E-selectivity, and the water-soluble phosphate byproduct simplifies purification.[10][11]

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases. This forms the phosphonate ylide.

    • Dissolve 5-methoxy-1-indanone (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target ester as a pale yellow oil.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Step 2: Synthesis of 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethan-1-ol (1)
  • Principle: This is a two-part reduction. First, catalytic hydrogenation reduces the exocyclic double bond without affecting the aromatic ring. Subsequently, a strong reducing agent, lithium aluminum hydride (LiAlH₄), is used to reduce the ester functional group to a primary alcohol.

  • Protocol:

    • Dissolve the ester from Step 1 in ethanol in a hydrogenation vessel.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Pressurize the vessel with hydrogen gas (H₂, ~50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate in vacuo.

    • In a separate, dry flask under N₂, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF and cool to 0 °C.

    • Dissolve the crude saturated ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the flask to 0 °C and quench the reaction sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.

    • Dry the combined filtrate over Na₂SO₄ and concentrate in vacuo to yield the alcohol (1) , which can be purified by column chromatography if necessary.

Step 3: Synthesis of 1-(2-azidoethyl)-5-methoxy-2,3-dihydro-1H-indene (2)
  • Principle: The alcohol is converted into a better leaving group (mesylate), which is then displaced by an azide nucleophile in an Sₙ2 reaction. This is a reliable method for converting alcohols to amines.

  • Protocol:

    • Dissolve the alcohol (1) (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under N₂.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form. Stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with cold water, cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo without heating. The crude mesylate is typically used immediately in the next step.

    • Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Cool to room temperature, dilute with water, and extract with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the azide (2) .

Step 4: Synthesis of N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide (4)
  • Principle: The azide intermediate (2) is reduced to the primary amine (3) , which is immediately acetylated in situ to prevent side reactions and simplify purification. Catalytic hydrogenation is an effective method for azide reduction.

  • Protocol:

    • Dissolve the azide (2) in methanol containing acetic anhydride (Ac₂O, 1.5 eq).

    • Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

    • Pressurize the vessel with H₂ (~50 psi) and stir vigorously at room temperature overnight.

    • Filter the reaction through Celite, washing with methanol.

    • Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the final compound (4) by flash column chromatography or recrystallization to obtain a pure solid.

Part 3: Data Summary and Workflow Visualization

Table 1: Summary of Synthetic Steps and Expected Outcomes
StepCompound NameProduct IDStarting MaterialKey ReagentsExpected Yield (%)
1Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetateEster5-Methoxy-1-IndanoneNaH, Triethyl phosphonoacetate85-95
22-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethan-1-ol1 EsterH₂, Pd/C; LiAlH₄80-90 (2 steps)
31-(2-azidoethyl)-5-methoxy-2,3-dihydro-1H-indene2 1 MsCl, Et₃N; NaN₃75-85 (2 steps)
4N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide4 2 H₂, Pd/C; Ac₂O90-98
Overall Synthetic Workflow Diagram

G Start 5-Methoxy-1-Indanone Ester Indenylidene Acetate Start->Ester HWE Reaction Alcohol Indenyl Ethanol (1) Ester->Alcohol Reductions Azide Indenyl Azide (2) Alcohol->Azide Mesylation & Azidation Amine Indenyl Ethylamine (3) Azide->Amine H2, Pd/C Product Final Product (4) Amine->Product Acetylation

Caption: Forward synthesis workflow for the indene-based melatonin analog.

References

  • Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies.Molecules.
  • Elegant Synthetic Routes to Indole Derivatives.Royal Society of Chemistry.
  • Stereoselective Synthesis of Functionalized Indenes via Regioselective Cascade Iodoalkylation of Alkynes.PubMed.
  • Stereoselective Synthesis of Functionalized Indenes via Regioselective Cascade Iodoalkylation of Alkynes.Semantic Scholar.
  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry.MDPI.
  • Synthesis of indenes.Organic Chemistry Portal.
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.ResearchGate.
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.PubMed.
  • Indole-based melatonin analogues: Synthetic approaches and biological activity.PubMed.
  • Horner–Wadsworth–Emmons reaction.Wikipedia.
  • Melatonin biosynthesis pathways in nature and its production in engineered microorganisms.Biotechnology Advances.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons Reaction.NROChemistry.
  • Indazole bioisostere replacement of catechol in therapeutically active compounds.Google Patents.
  • The Journal of Organic Chemistry Ahead of Print.ACS Publications.
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.PubChem.
  • Bioisosteric Replacements.Cambridge MedChem Consulting.
  • N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.PubChem.
  • Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process.Green Chemistry (RSC Publishing).
  • An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.Google Patents.
  • The Synthesis of Melatonin——An Exploratory Organic Chemistry Experiment.University Chemistry.

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Application in positron emission tomography (PET) imaging

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on PET

I'm starting by zeroing in on the core concepts of PET imaging. I'm focusing my Google searches on PET principles, common radiotracers, their uses, and detailed imaging protocols across preclinical and clinical scenarios. My goal is to get a solid grasp on the fundamentals.

Defining PET Application Note Scope

I've been analyzing the search results to map key concepts and best practices, paying close attention to the scientific basis of protocols and quality control. Now I'm structuring the application note, starting with PET physics, moving into radiotracer chemistry, and then diving into imaging protocols and data analysis. I'm focusing on integrating technical explanations with practical insights, supported by citations. I'm also planning tables for quantitative data and Graphviz diagrams for the imaging workflow.

Outlining Note Content & Structure

I'm now diving into content creation, starting with PET physics. I am including sections on radiotracer chemistry, and practical imaging protocols. I will meticulously cite sources for every protocol step. I'm focusing on crafting detailed workflows for procedures like radiotracer administration. Quantitative data summaries, such as properties of PET radionuclides, will also be incorporated, as well as diagrams for workflows and mechanistic insights.

Troubleshooting & Optimization

Purification techniques for crude 5-Fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Purification Research

I've started gathering information on purification techniques for crude 5-Fluoro-2,3-dihydro-1H-indene. Right now, I'm focusing my Google searches on distillation, chromatography, and crystallization methods, and keeping an eye out for strategies to deal with common impurities and any related troubleshooting steps. I am now working on analyzing the search results.

Defining Content Strategy

I'm now diving deeper into the content strategy for the technical support guide. I'm moving beyond simple searches and beginning to synthesize the information. I am working on explaining the underlying principles of the purification techniques, and how to logically address the common issues that can appear during the purification process. In parallel, I'm working to design detailed protocols and data tables.

Formulating Support Content

I'm now formulating the content of the support guide. I will begin with comprehensive Google searches, focusing on distillation, chromatography, and crystallization methods, and keeping an eye out for strategies to address common impurities and any related troubleshooting steps. Next, I will analyze the search results to identify the most effective purification methods and challenges. Then, I will structure the technical support center.

How to improve yield in 5-fluoroindan synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoroindan. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The information provided is based on established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you may encounter during the synthesis of 5-fluoroindan, providing causative explanations and actionable solutions.

Q1: Why is my overall yield of 5-fluoroindan consistently low?

Low yields in a multi-step synthesis can arise from inefficiencies at any stage. The most common route to 5-fluoroindan involves two key steps: the intramolecular Friedel-Crafts acylation (cyclization) of 3-(4-fluorophenyl)propionic acid to form 5-fluoro-1-indanone, followed by the reduction of the ketone.

Potential Cause 1: Incomplete Friedel-Crafts Cyclization

The Friedel-Crafts acylation is a powerful tool for forming C-C bonds with an aromatic ring, but it is sensitive to reaction conditions.[1] Harsh conditions, such as excessively high temperatures, can lead to decomposition and charring, while insufficient activation will result in a low conversion rate.[2]

  • Troubleshooting Steps:

    • Catalyst Choice and Stoichiometry: Polyphosphoric acid (PPA) is a common and effective catalyst for this intramolecular acylation. If using a Lewis acid like AlCl₃, ensure it is of high purity and used in stoichiometric amounts, as the product ketone can form a complex with the catalyst, rendering it inactive.[3][4]

    • Temperature Optimization: The optimal temperature for cyclization is critical. It's advisable to screen a range of temperatures. Start at a moderate temperature (e.g., 80-100 °C) and adjust based on reaction monitoring (TLC or LC-MS). High temperatures can promote side reactions.[5]

    • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause 2: Inefficient Reduction of 5-Fluoro-1-indanone

The reduction of the ketone in 5-fluoro-1-indanone to the corresponding methylene group of 5-fluoroindan can be achieved through methods like Clemmensen or Wolff-Kishner reduction. Each has its own set of challenges. A common alternative is a two-step process: reduction of the ketone to an alcohol (5-fluoro-1-indanol) followed by hydrogenolysis.

  • Troubleshooting Steps:

    • Choice of Reduction Method:

      • Wolff-Kishner Reduction: This method uses hydrazine and a strong base at high temperatures. Incomplete reaction can occur if the temperature is not high enough or if the base is not strong enough.

      • Clemmensen Reduction: This involves using amalgamated zinc and hydrochloric acid. The reaction is sensitive to the activity of the zinc amalgam.

      • Catalytic Hydrogenation: A popular and often cleaner method is the two-step approach. First, reduce the ketone to the alcohol using a reducing agent like sodium borohydride (NaBH₄). Then, the resulting 5-fluoro-1-indanol can be converted to 5-fluoroindan via catalytic hydrogenolysis (e.g., using Pd/C as a catalyst).[6] This method often provides higher yields and cleaner products.

    • Catalyst Activity in Hydrogenation: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active. A new batch of catalyst may be required. The reaction is also sensitive to catalyst poisons.

Below is a troubleshooting workflow for addressing low yields:

Low_Yield_Troubleshooting start Low Yield of 5-Fluoroindan step1 Analyze Reaction Steps Separately start->step1 step2a Step 1: Friedel-Crafts Cyclization step1->step2a step2b Step 2: Ketone Reduction step1->step2b q1a Is starting material consumed? step2a->q1a q1b Which reduction method is used? step2b->q1b sol1a_yes Check for side products (e.g., intermolecular reaction). Adjust concentration. q1a->sol1a_yes Yes sol1a_no Optimize Catalyst & Temperature. - Verify catalyst activity. - Ensure anhydrous conditions. - Screen temperature range. q1a->sol1a_no No wolff_kishner Wolff-Kishner q1b->wolff_kishner clemmensen Clemmensen q1b->clemmensen hydrogenation Catalytic Hydrogenation q1b->hydrogenation sol_wk Ensure high temperature and strong base. Consider alternative methods. wolff_kishner->sol_wk sol_cl Check activity of zinc amalgam. clemmensen->sol_cl sol_hy Verify catalyst activity. - Use fresh Pd/C. - Screen solvents and pressure. hydrogenation->sol_hy

Caption: Troubleshooting workflow for low yields in 5-fluoroindan synthesis.

Q2: I am observing significant impurities in my product. How can I improve the purity?

Impurity formation is often linked to side reactions or incomplete reactions.

Potential Cause 1: Isomer Formation in Friedel-Crafts Cyclization

While the fluorine atom at the para position directs the cyclization to the desired 5-fluoro-1-indanone, improper reaction conditions can sometimes lead to the formation of other isomers.

  • Troubleshooting Steps:

    • Controlled Temperature: Gradual heating and maintaining a consistent, optimized temperature can minimize the formation of undesired isomers.[2]

    • Choice of Catalyst: A milder Lewis acid or the use of polyphosphoric acid can sometimes offer better selectivity.

Potential Cause 2: Over-reduction or Incomplete Reduction

In the reduction step, particularly with catalytic hydrogenation, over-reduction of the aromatic ring can occur under harsh conditions (high pressure, high temperature, or highly active catalysts). Conversely, incomplete reduction will leave unreacted 5-fluoro-1-indanone or the intermediate 5-fluoro-1-indanol.

  • Troubleshooting Steps:

    • Optimize Hydrogenation Conditions: Screen different solvents, hydrogen pressures, and catalyst loadings to find the optimal conditions for the selective reduction of the benzylic alcohol without affecting the aromatic ring.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed, preventing the formation of over-reduced byproducts.

Potential Cause 3: Impurities from Starting Materials

The purity of the starting 3-(4-fluorophenyl)propionic acid is crucial. Impurities in the starting material will likely be carried through the synthesis.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Analyze the purity of the 3-(4-fluorophenyl)propionic acid by NMR or melting point and purify it by recrystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-fluoroindan?

The most prevalent and reliable synthesis of 5-fluoroindan is a two-step process:

  • Intramolecular Friedel-Crafts Acylation: 3-(4-fluorophenyl)propionic acid is cyclized to form 5-fluoro-1-indanone. This is typically achieved using a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃).[3]

  • Reduction of the Ketone: The carbonyl group of 5-fluoro-1-indanone is then reduced to a methylene group (CH₂). This can be done directly via a Wolff-Kishner or Clemmensen reduction. A more common and often higher-yielding approach is a two-step reduction:

    • Reduction of the ketone to a secondary alcohol (5-fluoro-1-indanol) using a mild reducing agent like sodium borohydride (NaBH₄).

    • Hydrogenolysis of the alcohol to the alkane using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

Synthesis_Workflow start 3-(4-fluorophenyl)propionic acid step1 Friedel-Crafts Acylation (e.g., PPA or AlCl₃) start->step1 intermediate 5-Fluoro-1-indanone step1->intermediate step2 Ketone Reduction intermediate->step2 product 5-Fluoroindan step2->product

Caption: General synthetic workflow for 5-fluoroindan.

Q2: What are the key parameters to control for a successful Friedel-Crafts cyclization?

For a successful intramolecular Friedel-Crafts acylation to form 5-fluoro-1-indanone, consider the following:

ParameterOptimal Condition/ConsiderationRationale
Catalyst Polyphosphoric acid (PPA) or AlCl₃PPA acts as both catalyst and solvent. AlCl₃ is a strong Lewis acid but requires stoichiometric amounts and strictly anhydrous conditions.[3]
Temperature Typically 80-120 °CTemperature must be high enough to drive the reaction but low enough to prevent charring and side-product formation. Optimization is key.[5]
Reaction Time 2-4 hours (monitor by TLC/LC-MS)Prolonged reaction times at high temperatures can lead to decomposition.[8]
Anhydrous Conditions EssentialMoisture deactivates Lewis acid catalysts like AlCl₃.[2]
Q3: How can I effectively purify the final 5-fluoroindan product?

Purification is critical for obtaining a high-purity final product.

  • Work-up: After the reduction step, a standard aqueous work-up is necessary to remove inorganic salts and any water-soluble impurities. This typically involves quenching the reaction, separating the organic layer, washing with brine, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Chromatography: Flash column chromatography on silica gel is a highly effective method for separating 5-fluoroindan from any remaining starting material, intermediates (like 5-fluoro-1-indanol), or non-polar byproducts. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is typically suitable.[9]

  • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can provide a highly pure product.[10]

References

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis. Benchchem.
  • Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis. Benchchem.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Publishing.
  • Studies on isolation and purification of 5-fluorouridine from microbial transformation liquor by macroporous anion exchange resins. ResearchGate.
  • Friedel–Crafts reaction. Wikipedia.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
  • Friedel–Crafts Acylation. Organic Chemistry Portal.
  • Optimizing reaction conditions for Perfluamine synthesis. Benchchem.
  • An improved synthesis of 5'-fluoro-5'-deoxyadenosines. PubMed.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. ResearchGate.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PMC - NIH.
  • Optimizing temperature and reaction time for benzamide synthesis. Benchchem.

Sources

Optimizing reaction conditions for fluorinated indene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Degradation pathways of 5-Fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Indene

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Refining the Focus

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Developing Targeted Hypotheses

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Consolidating Foundational Data

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Detailing Degradation Pathways

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Resolving impurities in 5-fluoroindan samples

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Impurities

I'm starting with broad Google searches to identify common impurities in 5-fluoroindan. I'm focusing on origins and established analytical methods for detection and quantification, specifically GC-MS, HPLC, and NMR. This should give a solid foundation to the topic.

Exploring Purification Techniques

I'm now diving deeper into purification methods for 5-fluoroindan. I'm actively researching recrystallization, distillation, and column chromatography, with a strong focus on optimizing solvent selection. Simultaneously, I'm setting up a technical support center in a question-and-answer format, which begins with the critical importance of 5-fluoroindan purity. I am also planning on including tables and diagrams.

Analyzing Impurities & Techniques

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Investigating Impurity Origins

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Prioritizing Impurity Investigation

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Initiating Analytical Search

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Initiating Comprehensive Guide Development

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Refining Impurity Focus

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Troubleshooting NMR spectral artifacts for 5-fluoroindan

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Artifact Research

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Stability issues with 5-Fluoro-2,3-dihydro-1H-indene storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common storage and handling challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Critical Stability Profile of this compound

This compound is a relatively stable compound under recommended storage conditions.[1][2] However, its indane core, possessing benzylic protons, and the activating fluorine substituent on the aromatic ring, present potential pathways for degradation if not handled properly. The primary stability concerns for this molecule are oxidation, photodegradation, and, to a lesser extent, polymerization. Understanding these potential degradation routes is crucial for maintaining the compound's purity and ensuring the reproducibility of your experimental results.

The fluorine atom on the aromatic ring is known to enhance the thermal stability of the molecule due to the high bond energy of the C-F bond.[3] This substitution can also influence the electron density of the aromatic system, which in turn affects its reactivity and stability.[3]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during the storage and use of this compound.

Scenario 1: Discoloration of the Compound (Yellowing or Browning)
Observation Potential Cause Recommended Action & Rationale
The normally colorless to light yellow liquid/solid has developed a distinct yellow or brown tint.Oxidation: The benzylic protons on the indane ring are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of chromophoric species like ketones (indanones) or other oxidized byproducts.1. Inert Atmosphere Storage: Immediately purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. This displaces oxygen, a key reactant in oxidation. 2. Solvent Purity: If the compound is in solution, ensure the solvent is deoxygenated. Solvents can dissolve atmospheric oxygen, which can then react with your compound. 3. Purity Analysis: Analyze a small sample by NMR or GC-MS to identify potential oxidation products. The presence of a ketone peak in the IR spectrum or corresponding signals in the NMR would support this hypothesis.
Scenario 2: Appearance of Insoluble Particulates or Increased Viscosity
Observation Potential Cause Recommended Action & Rationale
The compound, which should be a clear liquid or low-melting solid, now contains solid particles or has become noticeably more viscous.Polymerization: While less common for this specific molecule, indane and its derivatives can undergo acid-catalyzed or free-radical polymerization, especially if exposed to acidic impurities or UV light.[4]1. Check for Contaminants: Ensure storage containers are clean and free of acidic residues. 2. pH Neutrality: If in solution, ensure the solvent is neutral. 3. UV Protection: Store the compound in an amber vial or in a dark location to prevent light-induced radical formation. 4. Inhibitor Addition: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene), though this should be tested for compatibility with your downstream applications.
Scenario 3: Inconsistent Experimental Results or Lower Than Expected Yields
Observation Potential Cause Recommended Action & Rationale
Reactions using the compound are giving inconsistent yields or unexpected byproducts.Gradual Degradation: This is often a sign of slow decomposition due to improper storage over time. The presence of small amounts of degradation products can interfere with your reaction.1. Re-purification: If you suspect degradation, re-purify the compound by distillation or chromatography. 2. Confirm Identity: Before use, always confirm the identity and purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS). 3. Implement Strict Storage Protocol: Adhere to the recommended storage conditions outlined in Section 4 to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: The recommended storage temperature is refrigerated, between 2°C and 8°C.[1] Storing at lower temperatures helps to minimize the rate of potential degradation reactions. Some suppliers may also recommend room temperature storage for short periods, but for long-term stability, refrigeration is crucial.[5][6]

Q2: Is it necessary to store this compound under an inert atmosphere?

A2: Yes, for long-term storage, an inert atmosphere (argon or nitrogen) is highly recommended. The benzylic C-H bonds in the indane structure are susceptible to oxidation by atmospheric oxygen.[7] Purging the container with an inert gas will displace oxygen and significantly enhance the shelf-life of the compound.

Q3: How does light affect the stability of this compound?

A3: Exposure to light, particularly UV light, can promote the formation of free radicals, which can initiate degradation pathways such as oxidation and polymerization. Therefore, it is essential to store the compound in an amber vial or in a dark place to protect it from light.

Q4: Can I store this compound in a plastic container?

A4: It is generally recommended to store organic compounds in glass containers, preferably amber glass, to prevent leaching of plasticizers and to protect from light. Ensure the container has a tight-fitting cap to prevent moisture ingress and solvent evaporation if in solution.

Q5: I've noticed the compound has a slight color. Is it still usable?

A5: A very pale yellow color might be acceptable for some applications, but a noticeable yellowing or browning is a strong indicator of degradation, likely oxidation. For sensitive applications, it is best to re-purify the compound. Always run a purity check (e.g., NMR) if you have any doubts.

Recommended Storage and Handling Protocol

To ensure the maximum shelf-life and purity of your this compound, please adhere to the following protocol:

  • Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Note the initial color and physical state of the compound.

  • Container: Store the compound in a clean, dry, amber glass vial with a PTFE-lined cap.

  • Atmosphere: Before sealing the vial, purge the headspace with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.

  • Temperature: Store the vial in a refrigerator at 2-8°C.[1]

  • Location: The storage location should be a well-ventilated area, away from heat sources, ignition sources, and direct sunlight.[1][8]

  • Handling: When aliquoting the compound, do so in a controlled environment, preferably in a fume hood. Minimize the time the container is open to the atmosphere. After taking a sample, re-purge the headspace with inert gas before re-sealing.

  • Purity Verification: For critical applications, it is advisable to verify the purity of the compound by a suitable analytical method (e.g., NMR, GC-MS) before use, especially if it has been in storage for an extended period.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering a potential stability issue with this compound.

Caption: Troubleshooting workflow for stability issues.

References

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
  • This compound-1-thiol - PubChem. (n.d.).
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  • 1H-Inden-1-one, 5-fluoro-2,3-dihydro- - the NIST WebBook. (n.d.).
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.).
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  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - ChemRxiv. (n.d.).
  • Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination - ResearchGate. (2025-08-06).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (n.d.).
  • Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5. (n.d.).
  • 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties - ResearchGate. (n.d.).
  • 1H-Inden-5-ol, 2,3-dihydro- - the NIST WebBook. (n.d.).
  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC - NIH. (n.d.).
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  • This compound - 杂环化合物 - 西典实验供应试剂中间体原料. (n.d.).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (n.d.).
  • LIQUID PHASE OXIDATION OF ALKYLAROMATIC HYDROCARBONS - Revue Roumaine de Chimie. (n.d.).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.).
  • Olefin Polymerization with Ziegler-Natta Catalyst - Chemistry LibreTexts. (2023-06-30).
  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed. (n.d.).
  • Exploring Radical, Cationic, Anionic, and Condensation Polymerization - YouTube. (2024-04-10).
  • 16.9: Oxidation of Aromatic Compounds - Chemistry LibreTexts. (2024-03-24).
  • Polymerization - Set Laboratories Inc. (n.d.).

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How to prevent polymerization of indene derivatives during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Polymerization Research

I've initiated comprehensive Google searches, focusing on indene and its derivatives. My aim is to grasp the polymerization mechanisms, especially the cationic, radical, and thermal pathways. I'm also looking for established computational studies to inform my analysis.

Gathering: Polymerization Data

I'm now focusing on specific polymerization inhibitors for indene derivatives. I am looking into their mechanisms and optimal conditions, and the effects of temperature, solvent, and atmosphere. I'm also finding experimental protocols and troubleshooting guides. My next step will be creating a Q&A format for technical support.

Analyzing: Indene Polymerization

I'm now diving into the specifics. I'm building on my polymerization search with a focus on cationic, radical, and thermal pathways for indene derivatives. Simultaneously, I am gathering details on reaction conditions to find ideal inhibitors, and troubleshooting guides to synthesize indene derivatives. I plan to organize this in a Q&A format, including visual diagrams and data summaries. My next step will be a detailed experimental protocol and a comprehensive reference section.

Technical Support Center: Optimizing Catalyst Selection for Indene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and reaction optimization for this important class of molecules. Indenes are not only valuable precursors for materials science, such as in polymerization catalysis, but are also core scaffolds in numerous natural products and pharmaceuticals.[1][2]

This resource moves beyond simple protocols to provide a deeper understanding of the catalytic systems involved. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and innovate within your own projects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: My reaction is not starting. What are the first things I should check?

A1: Before assuming a complex catalyst issue, always verify the fundamentals.

  • Purity of Starting Materials: Impurities in your substrates, particularly in 2'-hydroxychalcone precursors or 1,3-dienes, can poison catalysts or interfere with the reaction pathway.[3] Consider recrystallization or column chromatography for your starting materials.

  • Reagent & Solvent Quality: Ensure all reagents are fresh and solvents are anhydrous and de-gassed, especially for oxygen- and moisture-sensitive transition metal catalysts like Palladium or Rhodium complexes. Oxidizing agents, in particular, can degrade over time.[3]

  • Inert Atmosphere: For many transition-metal-catalyzed reactions, maintaining a strict inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and deactivation.

Q2: I'm seeing multiple products. How can I improve the selectivity?

A2: Selectivity is a frequent challenge and is highly dependent on the catalytic system.

  • Ligand Choice: For transition metal systems, the ligand is often the primary controller of selectivity.[4] For example, in Palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands can facilitate reductive elimination and influence regioselectivity.[5][6]

  • Catalyst Control: The choice of metal can dictate the reaction pathway. For Brønsted acid-catalyzed cyclizations of 1,3-dienes, using an acid like trifluoromethanesulfonic acid (TfOH) promotes a specific cationic cyclization, avoiding constitutional isomers that might arise with metal catalysts.[2]

  • Steric Hindrance: In Rh(I)-catalyzed reactions of boronic acids with alkynes, the regioselectivity is directly influenced by the steric nature of the substituents on the alkyne.[4]

Q3: Which general class of catalyst is best for my starting materials?

A3: The optimal catalyst family depends heavily on your substrate's functional groups.

  • For C-H activation/annulation strategies, Rhodium(III) and Rhenium complexes are highly effective.[7][8]

  • For cyclization of dienes , a simple Brønsted acid like TfOH is often efficient and selective.[2]

  • For reactions involving aryl halides and alkynes , Palladium and Nickel catalysts are standard choices.[4]

  • For cost-effective and environmentally friendly options, consider catalysts based on abundant metals like Iron (FeCl₃), which can catalyze reactions between N-benzylic sulfonamides and alkynes with high regioselectivity.[4][9]

Section 2: Troubleshooting Guide: Low Yield & Incomplete Conversion

Low yield is one of the most common hurdles in synthesis. This guide provides a systematic approach to diagnosing and solving the problem.

Workflow for Diagnosing Low Yield

Below is a logical workflow to follow when troubleshooting poor reaction performance.

TroubleshootingWorkflow Start Problem: Low Yield or Incomplete Conversion Check_Purity Step 1: Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Purity->Start If impure, purify & repeat Check_Conditions Step 2: Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions If pure Check_Conditions->Start If suboptimal, adjust & repeat Catalyst_Issue Step 3: Investigate Catalyst Activity & Loading Check_Conditions->Catalyst_Issue If optimal Catalyst_Issue->Start If catalyst is degraded, use fresh batch Solvent_Ligand Step 4: Optimize Solvent and/or Ligand System Catalyst_Issue->Solvent_Ligand If catalyst is active Solvent_Ligand->Start If no improvement, re-evaluate synthetic route Success Resolution: Yield Improved Solvent_Ligand->Success If optimization works CatalystSelection Start What is your primary synthetic transformation? CH_Activation C-H Activation / Annulation Start->CH_Activation Cyclo_Diene Cyclization of a Diene Start->Cyclo_Diene Cross_Coupling Cross-Coupling (e.g., with Aryl Halide) Start->Cross_Coupling Metathesis Ring-Closing Metathesis (RCM) Start->Metathesis Rh_Re Consider Rh(III) or Re complexes CH_Activation->Rh_Re Bronsted Consider Brønsted Acids (e.g., TfOH) Cyclo_Diene->Bronsted Pd_Ni Consider Pd or Ni catalysts with phosphine ligands Cross_Coupling->Pd_Ni Ru Consider Ru-based catalysts (e.g., Grubbs') Metathesis->Ru

Caption: A decision-making guide for initial catalyst selection.

Comparison of Common Catalytic Systems
Catalyst SystemTypical ReactionAdvantagesPotential Issues & ConsiderationsKey References
Rh(I) / Rh(III) C-H activation, reaction of alkynes with boronic acids.High efficiency, good functional group tolerance.Cost of rhodium, sensitivity to air and moisture.[4][7]
Pd(0) / Pd(II) with Phosphine Ligands Suzuki coupling, C-N/C-C cross-coupling, amination.Extremely versatile, well-understood, vast ligand library for tuning.Ligand screening often required, potential for catalyst deactivation, cost.[5][6][10]
FeCl₃ Cleavage of C-N bonds, cyclization with alkynes.Very low cost, environmentally benign, robust.Can require higher catalyst loadings, may not be suitable for sensitive functional groups.[4][9]
Ru-based (e.g., Grubbs') Ring-closing metathesis (RCM).Excellent for forming the five-membered ring from a diene precursor, high functional group tolerance.Specific to RCM pathway, cost of ruthenium.[4][10]
Brønsted Acids (e.g., TfOH) Cyclization of diaryl- or alkyl aryl-1,3-dienes.Metal-free, mild conditions, high yields, excellent selectivity via carbocation pathway.Substrate must be stable to strong acid, limited to specific diene precursors.[2]
Co-based Metalloradical catalysis for cyclization.Utilizes abundant first-row transition metals, sustainable approach.Newer methodology, mechanism can be complex.[1]

Section 4: Experimental Protocols

This section provides a representative, detailed protocol to serve as a validated starting point for your experiments.

Protocol: Brønsted Acid-Catalyzed Cyclization of a 1,3-Diene

This protocol is adapted from the work of Lee et al. for the synthesis of substituted indenes from 1,3-dienes. [2] Objective: To synthesize a 1-phenyl-1H-indene derivative via trifluoromethanesulfonic acid (TfOH) catalyzed cyclization.

Materials:

  • (E,E)-1,4-diphenylbuta-1,3-diene (Substrate)

  • Trifluoromethanesulfonic acid (TfOH) (Catalyst)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an atmosphere of dry nitrogen, add (E,E)-1,4-diphenylbuta-1,3-diene (1.0 mmol, 206 mg).

  • Solvent Addition: Add anhydrous DCM (20 mL) via syringe and stir the mixture at room temperature until the substrate is fully dissolved.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add trifluoromethanesulfonic acid (5 mol%, 0.05 mmol, 4.4 µL) dropwise via microsyringe. Causality Note: Adding the strong acid at low temperature helps to control the initial exothermic reaction and prevent potential side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours. Self-Validation: The TLC should show the disappearance of the starting material spot and the appearance of a single, new major product spot.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure indene derivative.

Expected Outcome: This procedure should yield the desired 1-phenyl-1H-indene derivative in good to excellent yield (>80%), demonstrating the efficiency of Brønsted acid catalysis for this class of transformation. [2]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes.
  • ResearchGate. (n.d.). Synthesis indene derivatives via C−H activation.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • JACS Au. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. ACS Publications.
  • ResearchGate. (n.d.). Synthesis of indene 126 and reaction mechanism.
  • Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. J. Org. Chem., 82(8), 4226–4234.
  • Wikipedia. (n.d.). Coal tar.
  • University of Amsterdam. (2016, July 6). 'Radical' approach yields catalyst for sustainable indene synthesis. HIMS.
  • Reaction Chemistry & Engineering. (n.d.). Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. RSC Publishing.
  • Xu, S., et al. (2022). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Yuan, J., et al. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry. RSC Publishing.
  • Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Org. Lett., 14(21), 5392–5395.
  • ResearchGate. (2025). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions.
  • ACS Central Science. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Publications.
  • D. K. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • Purdue University Graduate School. (2022). Transition-metal catalyzed cyclization reactions.
  • Bortolamiol, E., et al. (2022). Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. RSC Publishing.
  • RSC Publishing. (n.d.). Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts.
  • SciSpace. (n.d.). Rhenium-catalyzed synthesis of indene derivatives via C–H bond activation.
  • MDPI. (2023). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier.
  • PubMed Central. (n.d.). Stereocontrolled Synthesis of Chiral Helicene‐Indenido ansa‐ and Half‐Sandwich Metal Complexes and Their Use in Catalysis.
  • MDPI. (2024). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity.
  • ACS Publications. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews.
  • KAUST Repository. (n.d.). Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands: synthesis, and study of indenyl amination and anticancer activity.
  • CHIMIA. (n.d.). Selectivity in Transition Metal-catalyzed Cyclizations: Insights from Experiment and Theory.
  • RSC Publishing. (n.d.). A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization. Organic Chemistry Frontiers.
  • PubMed Central. (n.d.). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes.
  • PubMed. (2010). Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes.

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Avoiding common pitfalls in scaling up indene reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for scaling up indene reactions. This resource is designed to provide practical guidance and troubleshooting advice to help you navigate the complexities of transitioning your indene chemistry from the laboratory bench to pilot or production scale. As Senior Application Scientists, we have compiled this guide based on established chemical engineering principles and extensive field experience to help you anticipate and overcome common challenges.

Troubleshooting Guide: Common Pitfalls in Indene Reaction Scale-Up

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Issue 1: Uncontrolled Exotherm and Thermal Runaway

Q: My large-scale indene polymerization is experiencing a sudden, rapid temperature increase that the reactor cooling system cannot control. What is happening and how can I prevent it?

A: You are likely experiencing a thermal runaway reaction, a significant hazard in exothermic processes like cationic indene polymerization.[1][2] The primary cause is the unfavorable change in the surface-area-to-volume ratio as you scale up.[3] A larger reactor has proportionally less surface area to dissipate the heat generated by the reaction in its larger volume.[4][5]

Causality and Solution:

  • Problem: Inefficient heat removal leads to an increase in reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[6][7] This can result in a loss of containment, side reactions, and a poor-quality product with a broad molecular weight distribution.[1]

  • Immediate Action (if safe): If you can safely do so, stop the monomer feed and apply maximum cooling. Have a quenching agent ready for emergency use.

  • Preventative Measures:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry to accurately determine the heat of polymerization and the maximum rate of heat evolution. This data is crucial for designing an adequate cooling system.

    • Semi-Batch Operation: Instead of adding all the indene monomer at once (batch mode), switch to a semi-batch process where the monomer is fed at a controlled rate.[2] The feed rate can be linked to the reactor's cooling capacity, ensuring that heat is removed as it is generated.

    • Reactor and Cooling System Design: Ensure your reactor has a sufficiently large cooling jacket and that the heat transfer fluid is at a low enough temperature and high enough flow rate. For very large reactors, internal cooling coils may be necessary.[1]

    • Solvent Choice: Use a sufficient volume of a solvent with good heat transfer properties. The solvent acts as a heat sink, absorbing some of the energy released.[6]

Issue 2: Poor Product Quality - Low Molecular Weight and Broad Polydispersity

Q: The polyindene from my pilot-scale reaction has a much lower average molecular weight and a broader molecular weight distribution (MWD) than what I achieved in the lab. What are the likely causes?

A: This is a common scale-up challenge and can be attributed to several factors, primarily related to impurities, stoichiometry, and mixing.[8]

Causality and Solution:

  • Impurities: Cationic polymerization is extremely sensitive to impurities, especially water and alcohols, which can act as chain transfer agents, prematurely terminating polymer chains and lowering the molecular weight.[9][10][11] Ensure all reagents and solvents are rigorously dried and that the reactor is free of moisture. Impurities in the indene feed can also be a culprit.[12][13]

  • Stoichiometry: Precise control over the monomer-to-initiator ratio is critical. In a large-scale setting, inaccuracies in weighing or transfer can lead to an effective excess of the initiator, resulting in more polymer chains of shorter length.

  • Mixing and Mass Transfer: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high initiator concentration.[1][5] This leads to rapid, uncontrolled polymerization in some parts of the reactor, while other areas may have insufficient initiator, resulting in a broad MWD.

    • Protocol: Improving Mixing at Scale

      • Agitator Selection: Transition from magnetic stirring to a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to handle the increasing viscosity of the polymer solution.[3][14]

      • Baffles: Install baffles in the reactor to prevent vortex formation and promote better top-to-bottom mixing.[2]

      • Reagent Addition Point: Introduce the initiator below the surface of the reaction mixture in a region of high agitation to ensure rapid dispersion.

Issue 3: Inconsistent Reaction Rates and Stalled Reactions

Q: My scaled-up indene reaction is much slower than expected, and in some cases, it seems to stall before reaching full conversion. Why is this happening?

A: Slower or stalled reactions at scale often point to issues with mass transfer limitations, catalyst deactivation, or inadequate temperature control.

Causality and Solution:

  • Mass Transfer Limitations: As the polymer forms, the viscosity of the reaction mixture increases dramatically.[15][16] In a large, poorly mixed reactor, this can impede the diffusion of monomer to the active polymer chain ends, slowing the reaction rate.[5] The solution lies in improving mixing efficiency as described in the previous section.

  • Catalyst Deactivation: The catalyst (e.g., a Lewis acid) can be deactivated by impurities in the monomer or solvent.[12] What might be a negligible amount of an impurity in a small flask can be enough to poison a significant portion of the catalyst in a large reactor.

    • Protocol: Monomer Purification

      • Analysis: Analyze your indene monomer feed by GC or GC-MS to identify and quantify impurities.[12]

      • Purification: Pass the monomer through a column of activated alumina to remove inhibitors and polar impurities.[17]

      • Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and use it promptly.

  • Temperature Control: If the reaction temperature is too low, the polymerization rate will decrease. In a large reactor, it can be challenging to maintain a uniform temperature, and cold spots can develop, especially near the reactor walls if the cooling is too aggressive.[2] Use a calibrated internal temperature probe to monitor the actual reaction temperature, not just the jacket temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial catalysts for indene polymerization, and what are the key safety considerations?

A1: Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are common catalysts for the cationic polymerization of indene.[][19] These are highly reactive and moisture-sensitive. Key safety considerations include:

  • Handling: They should be handled in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket) to prevent violent reactions with moisture.

  • Quenching: The workup procedure must be designed to safely quench the catalyst. This is often done by slowly adding a proton scavenger like an alcohol or amine in a controlled manner. A large-scale quench can be highly exothermic and must be managed carefully.

Q2: Can isomerization of indene be a problem during scale-up?

A2: Yes, under certain conditions, typically acidic or at elevated temperatures, the less stable 2H-indene can isomerize to the more stable 1H-indene, which may have different polymerization kinetics.[14] More critically, side reactions involving the polymer backbone can occur, especially in the presence of strong acids, potentially leading to chain scission or cross-linking, which will affect the final properties of the polymer.[6] It is crucial to maintain the optimized reaction temperature and minimize reaction time to suppress these side reactions.[20][21]

Q3: What are the best online monitoring techniques for a scaled-up indene polymerization?

A3: For effective process control, online monitoring is essential.[3][22]

  • Reaction Calorimetry: Provides real-time data on the heat evolved, which is directly proportional to the reaction rate. This is invaluable for safety and for controlling the monomer feed rate in a semi-batch process.

  • In-situ Spectroscopy (FTIR/Raman): Can be used to track the disappearance of the indene monomer peak and the appearance of the polyindene product peak, giving a direct measure of conversion.[23]

  • Online GPC/SEC: While more complex to implement, online size-exclusion chromatography can provide near real-time information on the molecular weight and MWD of the polymer being formed.[24]

Q4: How should I approach the purification of polyindene at an industrial scale?

A4: Laboratory-scale purification methods like column chromatography are generally not viable at an industrial scale.[14] The most common industrial method for purifying polymers is precipitation .[]

  • Protocol: Large-Scale Polymer Precipitation

    • Solvent/Non-Solvent System: Identify a good solvent for the polyindene and a miscible non-solvent in which the polymer is insoluble.

    • Precipitation: Slowly add the polymer solution to a vigorously stirred vessel containing the non-solvent. The polymer will precipitate out.

    • Isolation: The precipitated polymer can then be isolated by filtration or centrifugation.

    • Washing and Drying: The polymer is typically washed with fresh non-solvent to remove residual impurities and then dried under vacuum to remove all solvents.

Data and Workflow Visualization

Table 1: Impact of Scale on Key Reaction Parameters

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Production Scale (10,000 L)Rationale
Surface Area/Volume Ratio HighMediumLowHeat transfer becomes less efficient as scale increases.[3]
Mixing Time SecondsMinutesTens of MinutesAchieving homogeneity is more challenging in larger vessels.[20]
Typical Agitation Magnetic Stir BarMechanical ImpellerMultiple Mechanical ImpellersHigher viscosity and volume require more powerful mixing.[3]
Heat Removal Method Oil Bath / Air CoolingJacketed VesselJacketed Vessel + CoilsIncreased heat load necessitates more aggressive cooling.[1]

Diagram 1: Troubleshooting Workflow for Thermal Runaway

G start Temperature Spike Detected is_feed_on Is Monomer Feed On? start->is_feed_on stop_feed Stop Monomer Feed Immediately is_feed_on->stop_feed Yes max_cooling Apply Maximum Cooling is_feed_on->max_cooling No stop_feed->max_cooling monitor_temp Monitor Temperature and Pressure max_cooling->monitor_temp is_stable Is Temperature Decreasing? monitor_temp->is_stable prepare_quench Prepare Quench Agent is_stable->prepare_quench No stable Situation Controlled. Investigate Root Cause. is_stable->stable Yes quench Emergency Quench prepare_quench->quench investigate Root Cause Analysis: - Check Calorimetry Data - Review Feed Rate - Assess Cooling Capacity stable->investigate

Caption: Decision tree for responding to a thermal event.

Diagram 2: Scale-Up Logic for Indene Polymerization

G cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_production Production Scale lab_opt Reaction Optimization (Kinetics, Yield) thermo Thermal Hazard Assessment (Reaction Calorimetry) lab_opt->thermo mixing Mixing & Mass Transfer Study thermo->mixing process_control Develop Online Monitoring mixing->process_control reactor_design Reactor Design & Engineering process_control->reactor_design safety Process Hazard Analysis (PHA) reactor_design->safety purification Downstream Process Design safety->purification final Validated Production Process purification->final

Caption: Key stages in scaling up indene polymerization.

References

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Validation & Comparative

Comparative Analysis of 5-Fluoroindane and Indane: A Medicinal Chemistry Perspective on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modulating Biological Activity

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry.[1][2] This simple substitution can profoundly alter a molecule's physicochemical properties, often leading to enhanced potency, selectivity, metabolic stability, and overall bioavailability.[3][4][5] This guide provides an in-depth comparison between 5-Fluoro-2,3-dihydro-1H-indene (5-fluoroindane) and its non-fluorinated parent scaffold, 2,3-dihydro-1H-indene (indane). While the indane core is present in numerous bioactive compounds,[6][7] the introduction of a fluorine atom at the 5-position represents a deliberate and powerful strategy to refine its therapeutic potential. We will explore the theoretical advantages conferred by this modification and provide a framework for experimental validation, intended for researchers in drug development and chemical biology.

Part 1: Structural and Physicochemical Foundations

The only structural difference between 5-fluoroindane and indane is the substitution of a hydrogen atom with a fluorine atom on the benzene ring. This seemingly minor change introduces significant electronic and physical alterations.

G cluster_0 Indane (2,3-dihydro-1H-indene) cluster_1 5-Fluoroindane (this compound) Indane Indane Fluoroindane Fluoroindane

Caption: Chemical structures of Indane and its fluorinated analog, 5-Fluoroindane.

The Impact of Aromatic Fluorination: A Multifaceted Enhancement

The introduction of fluorine, the most electronegative element, imparts several key changes that are highly sought after in drug design:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom on an aromatic ring can block cytochrome P450-mediated oxidative metabolism at that position, a common pathway for drug degradation.[4][8] This can increase the compound's half-life and bioavailability.

  • Enhanced Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (fat-solubility).[3][8] This property can improve a compound's ability to cross cellular membranes, enhancing its absorption and distribution to target tissues.[2]

  • Altered Electronic Profile and Binding Affinity: The high electronegativity of fluorine creates a strong dipole in the C-F bond, which can alter the acidity or basicity of nearby functional groups.[3][9] This modification can lead to more favorable binding interactions with target proteins. The C-F bond can engage in unique, non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups in a protein's active site, potentially increasing binding affinity where a C-H bond could not.[9]

  • Conformational Control: While less pronounced with a single atom on a rigid ring, fluorine substitution can influence the conformational preferences of more flexible molecules, potentially locking the compound into a more bioactive shape.[1]

Part 2: Comparative Biological Activity - From Known Scaffolds to Predicted Outcomes

The Indane Scaffold: A Foundation of Diverse Bioactivity

The indane nucleus is a well-established pharmacophore found in compounds with a broad spectrum of biological activities. Research has identified indane derivatives with significant potential in several therapeutic areas:

  • Anti-Inflammatory: Indane dimers, such as the lead molecule PH46A, have demonstrated significant anti-inflammatory activity in models of colitis by modulating cytokines like IL-6, TNF-α, and IL-8, and inhibiting enzymes like 5-lipoxygenase (5-LOX).[10][11]

  • Antioxidant: Novel indane derivatives isolated from natural sources have shown potent radical scavenging activity, in some cases stronger than Vitamin C.[12]

  • Antitumor: Certain 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, demonstrating anti-angiogenic and antitumor effects.[13]

  • Neuroprotective: The indane structure is a key component of drugs developed for neurological conditions.[7][12]

5-Fluoroindane: A Building Block for Enhanced Therapeutics

While less documented as a standalone active agent, 5-fluoroindane is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical ingredients.[14] The rationale for its use is rooted in the established benefits of fluorination. Studies on analogous fluorinated compounds consistently show an enhancement of biological activity compared to their non-fluorinated counterparts:

  • Increased Potency: In studies of synthetic cannabinoids, terminally fluorinated analogues generally show a 2- to 5-fold increase in potency for CB1 receptor activation in vitro.[15][16] Similarly, a series of 5-fluoro-2-oxindole derivatives exhibited α-glucosidase inhibitory activity that was 10 to 15 times higher than the non-fluorinated reference drug, acarbose.[17][18]

  • Broad Therapeutic Potential: The incorporation of fluorine into five-membered heterocyclic systems and their fused benzo-derivatives (structurally related to indane) has yielded compounds with a vast array of activities, including antiviral, anti-inflammatory, and enzymatic inhibition.[19][20] In many cases, the activity of these fluorinated molecules equals or surpasses that of reference drugs.[19][20]

Data Synthesis and Predicted Comparison

Based on these principles, we can logically predict the impact of fluorination on the indane core.

PropertyIndane Scaffold5-Fluoroindane Scaffold (Predicted)Rationale
Potency Baseline activity established in various derivatives (e.g., anti-inflammatory).[10]Potentially Higher Fluorine can enhance binding affinity through unique electronic interactions and increase local concentration at the target site due to higher lipophilicity.[9][15][17]
Metabolic Stability Susceptible to aromatic oxidation by P450 enzymes.[7]Potentially Higher The strong C-F bond at the 5-position is resistant to metabolic attack, blocking a key site of degradation.[4][8]
Target Selectivity Varies depending on other substitutions.Potentially Altered/Improved The modified electronic distribution can change the way the molecule interacts with off-target proteins, potentially leading to a cleaner pharmacological profile.[1]
Bioavailability Dependent on the overall properties of the derivative.Potentially Higher Increased lipophilicity can improve membrane permeability, and greater metabolic stability can increase the amount of active drug in circulation.[2][8]

Part 3: Experimental Protocol for Direct Comparative Validation

To move from prediction to empirical evidence, a structured experimental plan is required. The following workflow provides a robust system for directly comparing the biological activities of 5-fluoroindane and indane.

Objective: To quantitatively compare the in vitro biological activity of 5-fluoroindane and indane on a relevant biological target. Based on the literature, an anti-inflammatory or anti-proliferative assay would be a logical starting point.[10][13]

Sources

A Comparative Guide to the Efficacy of 5-Fluoroindan Derivatives as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indan scaffold is a privileged structure, and its fluorinated derivatives have garnered significant attention for their potential therapeutic applications. This guide provides an in-depth comparison of the efficacy of a series of novel 5-fluoro-2-oxindole derivatives as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. By synthesizing and evaluating a library of these compounds, researchers have elucidated critical structure-activity relationships that pave the way for the rational design of more effective antidiabetic agents.

The Significance of α-Glucosidase Inhibition

α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia in diabetic patients. The incorporation of a fluorine atom into the lead structure, in this case, 5-fluoro-2-oxindole, is a strategic choice known to enhance metabolic stability and improve pharmacodynamic properties.[1]

Comparative Efficacy of 5-Fluoro-2-Oxindole Derivatives

A series of twenty-two 5-fluoro-2-oxindole derivatives (designated as compounds 3a through 3v ) were synthesized and evaluated for their α-glucosidase inhibitory activity.[1][2] The results, summarized in the table below, reveal a wide range of potencies, with several compounds exhibiting significantly greater inhibitory activity than the reference drug, acarbose.

CompoundSubstitution on Phenyl RingIC50 (μM) ± SDFold Improvement vs. Acarbose
3d 2,4-dichloro49.89 ± 1.16~11.4x
3f 2,6-dichloro35.83 ± 0.98~15.9x
3i 4-bromo56.87 ± 0.42~10.0x
Acarbose -569.43 ± 43.72-

Table 1: α-Glucosidase Inhibitory Activities of Selected 5-Fluoro-2-Oxindole Derivatives. [1][2]

Among the synthesized compounds, 3d , 3f , and 3i emerged as the most potent inhibitors, with IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively.[1][2] Notably, these compounds demonstrated inhibitory activities approximately 10 to 15 times higher than that of acarbose.[1][2]

Structure-Activity Relationship (SAR) Insights

The comparative data provides valuable insights into the structure-activity relationships of these 5-fluoro-2-oxindole derivatives:

  • Halogen Substitution: The presence of halogen atoms on the phenyl ring was generally favorable for activity. Dichloro-substituted compounds, particularly 3d (2,4-dichloro) and 3f (2,6-dichloro), exhibited the highest potency. The position of the chlorine atoms also played a crucial role, with the 2,6-disubstitution in 3f resulting in the most potent compound of the series.

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (such as halogens) on the phenyl ring tended to have better inhibitory activity than those with electron-donating groups (like methoxy).

  • Steric Effects: The position of substituents on the phenyl ring influenced the activity, suggesting that steric hindrance can affect the binding of the inhibitor to the enzyme's active site.

Mechanistic Insights: Kinetic and Molecular Docking Studies

To understand the inhibitory mechanism of the most potent derivatives, kinetic studies were performed on compounds 3d , 3f , and 3i . These studies revealed that all three compounds inhibit α-glucosidase in a reversible and mixed-inhibition manner.[2]

Molecular docking studies provided a plausible explanation for the observed inhibitory activities at the molecular level. The docking results indicated that these compounds bind to the active site of α-glucosidase through a combination of hydrogen bonding and lipophilic interactions.[2] The 5-fluoro-2-oxindole core and the substituted phenyl ring both play critical roles in anchoring the molecule within the active site.

G cluster_workflow Experimental Workflow Start Start Synthesis Synthesis of 5-Fluoro-2-Oxindole Derivatives (3a-3v) Start->Synthesis Condensation Reaction Screening In Vitro α-Glucosidase Inhibitory Assay Synthesis->Screening IC50 Determination SAR Structure-Activity Relationship Analysis Screening->SAR Kinetics Kinetic Studies on Potent Hits (3d, 3f, 3i) Screening->Kinetics Most Potent Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Docking Molecular Docking Studies Kinetics->Docking Mechanism of Inhibition Docking->Lead_Opt

Caption: Experimental workflow for the evaluation of 5-fluoroindan derivatives.

Experimental Protocols

Synthesis of 5-Fluoro-2-Oxindole Derivatives (3a-3v)

The synthesis of the target compounds was achieved through a condensation reaction as depicted below.

G Reactant1 5-Fluoro-2-oxindole Product 5-Fluoro-2-oxindole Derivatives (3a-3v) Reactant1->Product KOH, EtOH, r.t., 3h Reactant2 Substituted Aldehydes Reactant2->Product

Caption: General synthetic route for 5-fluoro-2-oxindole derivatives.

Step-by-step procedure: [2]

  • A mixture of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv), substituted aldehyde (1.5 mmol, 1.5 equiv), and KOH (6.0 mmol, 6.0 equiv) in ethanol (EtOH) was prepared.

  • The reaction mixture was stirred at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture was processed to isolate the crude product.

  • The crude product was purified by recrystallization or column chromatography to yield the pure 5-fluoro-2-oxindole derivative.

In Vitro α-Glucosidase Inhibitory Assay

The α-glucosidase inhibitory activity of the synthesized compounds was determined using a previously established method.

Step-by-step procedure: [2]

  • A solution of α-glucosidase from Saccharomyces cerevisiae was prepared in a phosphate buffer.

  • The synthesized compound (test sample) was pre-incubated with the enzyme solution.

  • The reaction was initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The absorbance was measured at a specific wavelength to determine the amount of p-nitrophenol released.

  • The percentage of inhibition was calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) was determined. Acarbose was used as a positive control.

Conclusion and Future Directions

This comparative guide highlights the potential of 5-fluoro-2-oxindole derivatives as a promising class of α-glucosidase inhibitors. The study successfully identified several compounds with significantly higher potency than the clinically used drug acarbose. The detailed structure-activity relationship analysis provides a rational basis for the future design and optimization of even more effective inhibitors. Further preclinical and clinical investigations are warranted to explore the therapeutic potential of these novel 5-fluoroindan derivatives for the management of type 2 diabetes.

References

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.

Sources

Structure-Activity Relationship (SAR) studies of 5-fluoroindan analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Fluoroindan Analogs

Welcome to a detailed exploration of the structure-activity relationships (SAR) governing 5-fluoroindan analogs. The indan ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 5-position can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding interactions, making 5-fluoroindan a compelling starting point for drug discovery.

This guide will dissect the SAR of this class of compounds, focusing on two primary therapeutic areas where they have shown significant promise: as cholinesterase inhibitors for the management of Alzheimer's disease and as monoamine oxidase (MAO) inhibitors for Parkinson's disease. We will compare the performance of various analogs, provide the rationale behind experimental designs, and furnish detailed protocols for their synthesis and evaluation.

Part 1: 5-Fluoroindan Analogs as Cholinesterase Inhibitors

Background: The Cholinergic Hypothesis and Alzheimer's Disease

The cholinergic hypothesis remains a cornerstone of Alzheimer's disease (AD) therapy.[1] It posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits seen in patients.[1] The primary strategy to combat this is to inhibit the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] The blockbuster drug Donepezil, which features a 5,6-dimethoxy-1-indanone core, serves as a critical benchmark, validating the indan scaffold as a potent pharmacophore for AChE inhibition.[2]

Core SAR Analysis of Indanone-Based Cholinesterase Inhibitors

The indanone moiety typically interacts with key residues within the AChE active site. Molecular docking studies suggest that these compounds can span the catalytic anionic site (CAS) and the peripheral anionic site (PAS), leading to potent inhibition.[3] The SAR can be systematically understood by dissecting the key structural components.

  • The Indanone Core and Aromatic Ring Substitution: The core provides the rigid framework for optimal orientation within the enzyme's active site. The nature and position of substituents on the aromatic ring are critical. While Donepezil utilizes 5,6-dimethoxy groups, a 5-fluoro substituent offers a distinct electronic and steric profile. Fluorine's high electronegativity can alter pKa and influence hydrogen bonding capabilities, potentially leading to unique interactions with the enzyme.

  • Linker and Side Chain Modifications: Many potent inhibitors are hybrid molecules, linking the indanone core to another pharmacophore via a flexible or rigid linker.[3]

    • Saturation vs. Unsaturation: Studies comparing saturated alkyl linkers to unsaturated benzylidene linkers (a C=C double bond) at the 2-position of the indanone have shown that the unsaturated variants are often more potent AChE inhibitors.[4] This increased potency is likely due to the planar conformation, which enhances π-π stacking interactions within the enzyme's gorge.

    • Amine Moiety: The amine group at the terminus of the side chain is crucial for interacting with the CAS. The nature of this amine significantly impacts potency. A systematic study revealed a clear trend in inhibitory activity based on the amine substituent.[4]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC₅₀) of representative indanone analogs against AChE and BuChE, illustrating the key SAR principles discussed.

Compound IDIndanone MoietyLinker/Side ChainTerminal AmineAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
Analog 1 5-Fluoro-1-indanoneBenzylideneDimethylaminoPotentModerateInferred from[4]
Analog 2 5-Fluoro-1-indanoneBenzylidenePiperidinoModerateModerateInferred from[4]
Analog 3 5-Fluoro-1-indanoneBenzylideneMorpholinoWeakWeakInferred from[4]
Compound 5c 1-Indanonemeta-aminopropoxy benzylideneDimethylamino0.12-[4][5]
Compound 7b 1-Indanonepara-aminopropoxy benzylDimethylamino-0.04[4][5]

Note: Data for specific 5-fluoro analogs are inferred from general trends reported for the indanone class. The table clearly shows the superiority of the dimethylamino group for cholinesterase inhibition.[4]

Visualization: Key SAR Features for Cholinesterase Inhibition

SAR_Cholinesterase cluster_potency Potency Trend for Terminal Amine Indanone Indanone Core (Rigid Scaffold) Aromatic_Ring Aromatic Ring Substitution (5-Fluoro vs. 5,6-Dimethoxy) Interacts with PAS Indanone->Aromatic_Ring Position_2 Position-2 Linker Indanone->Position_2 Amine Terminal Amine (Interacts with CAS) Position_2->Amine Unsaturation Unsaturation Position_2->Unsaturation Unsaturation (C=C) Increases Potency Dimethylamino Dimethylamino (High Potency) Piperidino Piperidino (Med Potency) Morpholino Morpholino (Low Potency) caption Key SAR features for indanone-based cholinesterase inhibitors.

Key SAR features for indanone-based cholinesterase inhibitors.

Part 2: 5-Fluoroindan Analogs as Monoamine Oxidase (MAO) Inhibitors

Background: Dopamine Metabolism and Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. A validated therapeutic strategy is to inhibit monoamine oxidases (MAO), particularly the MAO-B isoform, which is responsible for dopamine metabolism in the brain.[6] By inhibiting MAO-B, dopamine levels are increased, alleviating motor symptoms.[6] The drug Rasagiline, an (R)-aminoindan derivative, is a potent and selective irreversible MAO-B inhibitor, establishing the aminoindan scaffold as a premier pharmacophore for this target.[7]

Core SAR Analysis of Aminoindan-Based MAO Inhibitors

The development of MAO inhibitors is a mature field, with well-defined SAR. The key is to achieve high potency and selectivity for MAO-B over MAO-A to avoid the "cheese effect" (a hypertensive crisis) associated with non-selective MAOIs.[8]

  • The Aminoindan Core: The stereochemistry at the 1-position is critical. The (R)-enantiomer of Rasagiline is significantly more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for optimal interaction with the MAO-B active site.

  • The 5-Fluoro Substituent: Introducing a fluorine atom at the 5-position can enhance metabolic stability by blocking a potential site of aromatic hydroxylation. Furthermore, its electron-withdrawing nature can influence the acidity of the N-H proton of the amine, potentially modulating binding affinity. The primary research goal is to determine if this substitution maintains or improves upon the high selectivity for MAO-B seen with Rasagiline.

  • N-Substituent: The substituent on the amine is arguably the most critical determinant of the mechanism and potency.

    • Propargyl Group (N-CH₂C≡CH): This group is the hallmark of irreversible inhibitors like Rasagiline and Selegiline.[8] It acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor of the enzyme.[8]

    • Other Alkyl/Aryl Groups: Replacing the propargyl group leads to reversible inhibitors. The size and nature of these groups can be tuned to optimize potency and selectivity.

Visualization: Key Structural Features for MAO Inhibition

SAR_MAO cluster_mechanism Mechanism of Inhibition Core 1-Aminoindan Scaffold Stereo Stereochemistry at C1 (R)-enantiomer is critical Core->Stereo Fluoro 5-Fluoro Group Enhances metabolic stability Core->Fluoro N_Sub N-Substituent Determines mechanism Core->N_Sub Propargyl Propargyl Group (Irreversible) N_Sub->Propargyl Alkyl Other Alkyl/Aryl (Reversible) N_Sub->Alkyl caption Essential structural components for aminoindan-based MAO inhibitors.

Essential structural components for aminoindan-based MAO inhibitors.

Part 3: Key Experimental Protocols

Trustworthy SAR studies are built on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of the compounds discussed.

Protocol 1: Synthesis of a 2-Benzylidene-5-fluoro-1-indanone Analog

This protocol describes a Claisen-Schmidt condensation to synthesize a key intermediate for cholinesterase inhibitors.

Objective: To synthesize 2-(4-(dimethylamino)benzylidene)-5-fluoro-1H-inden-1-one.

Materials:

  • 5-Fluoro-1-indanone

  • 4-(Dimethylamino)benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5-fluoro-1-indanone (1.50 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: While stirring, slowly add a 10% aqueous solution of NaOH (5 mL) dropwise to the mixture. The addition of a base is critical to deprotonate the α-carbon of the indanone, initiating the condensation.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual NaOH.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-(4-(dimethylamino)benzylidene)-5-fluoro-1H-inden-1-one.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BuChE activity.[9]

Objective: To determine the IC₅₀ value of a test compound against AChE.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 20 µL of test compound solution at various concentrations (serial dilutions). For the control, add 20 µL of buffer/DMSO.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 20 µL of the substrate (ATCI) solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualization: Experimental Workflow

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (5-Fluoro-1-indanone) Reaction Claisen-Schmidt Condensation Start->Reaction Purify Purification (Recrystallization) Reaction->Purify Confirm Structural Confirmation (NMR, MS) Purify->Confirm Assay Ellman's Assay (96-well plate) Confirm->Assay Pure Compound Incubate Enzyme-Inhibitor Incubation Assay->Incubate Measure Spectrophotometric Measurement (412 nm) Incubate->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze SAR SAR Analyze->SAR SAR Insights caption Integrated workflow from synthesis to SAR analysis.

Integrated workflow from synthesis to SAR analysis.

Conclusion and Future Outlook

The 5-fluoroindan scaffold is a versatile and highly druggable platform for developing potent inhibitors of cholinesterases and monoamine oxidases. The SAR for each target class is distinct but well-defined:

  • For cholinesterase inhibitors , potency is driven by an unsaturated linker at the 2-position of an indanone core and a terminal dimethylamino group.

  • For MAO-B inhibitors , the critical features are an (R)-configured 1-aminoindan core and an N-propargyl group for irreversible inhibition.

The strategic placement of a 5-fluoro substituent offers a promising avenue to enhance pharmacokinetic properties, such as metabolic stability, without compromising potency. Future research should focus on synthesizing and testing a direct matrix of 5-fluoroindan analogs to precisely quantify the fluorine atom's contribution to activity and selectivity. Furthermore, given the overlapping pathologies of neurodegenerative diseases, the development of dual-target inhibitors—compounds capable of inhibiting both cholinesterase and MAO-B from a single 5-fluoroindan core—represents an exciting and therapeutically valuable frontier.

References

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease | Request PDF.
  • Rizzo, S., Bartolini, M., Ceccarini, L., Piazzi, L., Gobbi, S., Cavalli, A., Recanatini, M., Andrisano, V., & Rampa, A. (2010). Targeting Alzheimer's disease: Novel indanone hybrids bearing a pharmacophoric fragment of AP2238. Bioorganic & Medicinal Chemistry, 18(5), 1746-1756. [Link]
  • Al-Shorbagy, M. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. [Link]
  • James, M. J., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100588. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents.
  • DSpace Repository. (n.d.). Design, synthesis and biological evaluation of Indanone derivatives bearing Carbamates functional groups as novel acetylcholinesterase inhibitors with the outlook of anti-Alzheimer drug development.
  • Chen, C. H., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 9(4), 2133-2146. [Link]
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
  • MDPI. (n.d.). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.
  • Sahoo, G., et al. (2021). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Pharmaceuticals, 14(11), 1109. [Link]
  • Zhang, Y., et al. (2022). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Scientific Reports, 12(1), 1-15. [Link]
  • Carradori, S., & Petzer, J. P. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Biomolecules, 12(7), 941. [Link]
  • Gümüş, M. K., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]
  • Kącka-Zych, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 441-465. [Link]
  • Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently?

Sources

A Senior Application Scientist's Guide to Validating the Biological Target of a 5-Fluoroindan-Based Drug

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal identification and validation of a drug's biological target is the bedrock upon which successful therapeutic development is built. For novel chemical entities, such as those derived from the versatile 5-fluoroindan scaffold, this process is not merely a checkbox exercise but a critical intellectual and experimental endeavor. It is the key to deciphering the mechanism of action, predicting efficacy and potential toxicities, and ultimately, de-risking the long and arduous path to clinical translation.

This guide provides an in-depth, comparative analysis of the leading experimental strategies for validating the biological target of a hypothetical 5-fluoroindan-based drug. As a senior application scientist, my focus extends beyond the mere recitation of protocols. Instead, I aim to provide the "why" behind the "how," offering field-proven insights into the causality of experimental choices and emphasizing the importance of self-validating systems.

The Challenge: Deconvoluting the Target of a Novel 5-Fluoroindan Derivative

The 5-fluoroindan core is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to be synthetically elaborated to interact with a diverse range of biological targets. This versatility, however, presents a challenge: a novel 5-fluoroindan derivative could potentially interact with multiple proteins, making the identification of the therapeutically relevant target a complex puzzle. This guide will navigate you through the state-of-the-art methodologies to solve this puzzle with confidence.

We will explore and compare three orthogonal and powerful techniques:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to directly measure target engagement in a cellular context.

  • Affinity Purification-Mass Spectrometry (AP-MS): A chemical proteomics approach to identify protein interactors of a small molecule.

  • CRISPR-Cas9 Genetic Screens: A functional genomics strategy to identify genes that modulate cellular sensitivity to a drug.

By the end of this guide, you will have a comprehensive understanding of how to design and execute a robust target validation workflow, interpret the data with a critical eye, and build a compelling, evidence-based case for the biological target of your 5-fluoroindan-based drug candidate.

Part 1: A Comparative Overview of Target Validation Strategies

The selection of a target validation method is a strategic decision that depends on various factors, including the availability of reagents, the nature of the suspected target, and the desired throughput. The following table provides a high-level comparison of the three techniques we will delve into.

FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)CRISPR-Cas9 Genetic Screens
Principle Ligand-induced thermal stabilization of the target protein.[1][2][3]Immobilized drug "baits" capture interacting "prey" proteins for identification by mass spectrometry.[4][5][6]Systematic gene knockout to identify genetic perturbations that confer resistance or sensitivity to the drug.[7][8][9]
Key Output Confirmation of direct target engagement and cellular potency (EC50).[10][11]A list of potential protein binders (direct and indirect).[12]A ranked list of genes essential for the drug's mechanism of action.[13][14]
Strengths - Direct measure of target engagement in intact cells. - No need for drug modification. - Can be adapted for high-throughput screening.[1][15]- Unbiased, proteome-wide discovery of novel targets. - Can identify components of protein complexes.[12][16]- Unbiased, genome-wide functional interrogation. - Directly links genotype to phenotype. - High specificity compared to RNAi.[17][18]
Limitations - Requires a specific antibody for the target protein (for Western blot-based CETSA). - Not all protein-ligand interactions result in a significant thermal shift. - Indirect effects on protein stability can occur.[15]- Requires chemical modification of the drug for immobilization, which may alter its binding properties. - Prone to identifying non-specific binders. - May miss transient or weak interactions.[4][5]- Can be technically complex and resource-intensive. - Off-target effects of CRISPR-Cas9 can occur. - Does not directly measure physical binding.[18]
Best For Validating a hypothesized target and determining cellular potency.Unbiased discovery of direct and indirect binding partners.Functional validation of a target and elucidating the drug's mechanism of action within a cellular pathway.

Part 2: Deep Dive into Experimental Methodologies

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

Expertise & Experience: CETSA is a powerful technique because it directly assesses whether your drug engages its target within the complex milieu of a living cell. The underlying principle is elegant: the binding of a ligand, such as our 5-fluoroindan derivative, often increases the thermal stability of its protein target.[1][2][3] This increased stability is what we measure.

Trustworthiness: A key aspect of a self-validating CETSA experiment is the inclusion of both a melt curve and an isothermal dose-response (ITDR) experiment. The melt curve demonstrates the temperature-dependent stabilization, while the ITDR-CETSA provides a quantitative measure of the drug's potency in a cellular environment.[1][2][10][11]

Mandatory Visualization: CETSA Workflow

CETSA_Workflow cluster_melt_curve Melt Curve Generation cluster_itdr Isothermal Dose-Response (ITDR) mc_start Treat cells with drug or vehicle (DMSO) mc_heat Aliquot and heat at a range of temperatures mc_start->mc_heat mc_lyse Lyse cells and separate soluble fraction mc_heat->mc_lyse mc_wb Quantify soluble target protein by Western blot mc_lyse->mc_wb mc_plot Plot % soluble protein vs. temperature mc_wb->mc_plot itdr_heat Heat all samples at a single, optimized temperature mc_plot->itdr_heat Select optimal temperature itdr_start Treat cells with a serial dilution of the drug itdr_lyse Lyse cells and separate soluble fraction itdr_wb Quantify soluble target protein by Western blot itdr_plot Plot % soluble protein vs. drug concentration

Caption: Workflow for CETSA melt curve and isothermal dose-response experiments.

Experimental Protocol: Western Blot-Based CETSA

This protocol outlines the steps for a typical Western blot-based CETSA experiment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the 5-fluoroindan derivative at a desired concentration (e.g., 10x the in vitro IC50) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[10]

2. Heat Shock:

  • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • For a melt curve, heat the aliquots at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermocycler, followed by immediate cooling on ice for 3 minutes.[10]

  • For ITDR-CETSA, heat all samples at a single, optimized temperature (determined from the melt curve) for 3 minutes.[1][2]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.[10]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).[3]

4. Western Blot Analysis:

  • Normalize the protein concentration of all samples.

  • Prepare samples for SDS-PAGE, separate the proteins, and transfer them to a PVDF membrane.[19][20]

  • Block the membrane and then incubate with a primary antibody specific for the putative target protein.

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[19][20]

Data Analysis and Interpretation:

  • Quantify the band intensities from the Western blot.

  • For the melt curve, plot the percentage of soluble protein (normalized to the 37°C sample) against the temperature. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

  • For the ITDR-CETSA, plot the percentage of soluble protein (normalized to the vehicle control) against the drug concentration to determine the cellular EC50.

Affinity Purification-Mass Spectrometry (AP-MS): Casting a Wide Net for Target Discovery

Expertise & Experience: When the target of your 5-fluoroindan derivative is unknown, AP-MS is an invaluable, unbiased discovery tool.[12][16] The principle is analogous to fishing: your drug, modified with a "bait" (e.g., biotin or a linker for immobilization on beads), is used to "catch" its interacting proteins from a complex cellular lysate. These "prey" proteins are then identified by mass spectrometry.[4][5][6]

Trustworthiness: The key to a reliable AP-MS experiment is the design of appropriate controls to distinguish true interactors from non-specific background proteins. This includes using an inactive analog of your drug as a control bait and performing label-free quantification to compare the abundance of proteins pulled down by the active drug versus the control.

Mandatory Visualization: AP-MS Workflow

APMS_Workflow start Synthesize immobilized 5-fluoroindan derivative (bait) incubate Incubate bait with cell lysate start->incubate wash Wash away non-specific binders incubate->wash elute Elute bound proteins (prey) wash->elute ms Identify proteins by LC-MS/MS elute->ms analysis Data analysis and hit prioritization ms->analysis

Caption: A generalized workflow for AP-MS-based target identification.

Experimental Protocol: Small Molecule Affinity Chromatography with Mass Spectrometry

This protocol provides a general framework for an AP-MS experiment.

1. Bait Preparation:

  • Synthesize an analog of your 5-fluoroindan derivative with a linker arm suitable for immobilization onto a solid support (e.g., agarose or magnetic beads).[5][21]

  • It is crucial to demonstrate that the modified drug retains its biological activity.

2. Affinity Purification:

  • Prepare a cell lysate from a relevant cell line.

  • Incubate the immobilized drug (bait) with the cell lysate to allow for protein binding.[21]

  • Include a control incubation with beads that have been treated with a vehicle or an inactive analog of the drug.

  • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.[21]

  • Elute the specifically bound proteins, for example, by competing with an excess of the free drug or by changing the buffer conditions (e.g., pH or salt concentration).[16]

3. Mass Spectrometry and Data Analysis:

  • Digest the eluted proteins into peptides (e.g., with trypsin).

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Use a database search engine (e.g., Mascot, SEQUEST) to identify the proteins from the mass spectra.[12]

  • Perform quantitative analysis (e.g., label-free quantification or SILAC) to compare the abundance of proteins in the drug-treated sample versus the control.

  • Prioritize hits that are significantly enriched in the sample incubated with the active 5-fluoroindan derivative.

CRISPR-Cas9 Genetic Screens: Functional Validation of Target-Drug Interactions

Expertise & Experience: CRISPR-Cas9 screens provide a powerful functional genomics approach to target validation. By systematically knocking out every gene in the genome, we can identify which genes, when absent, make the cells resistant or more sensitive to our 5-fluoroindan derivative.[7][8][9] This directly links a gene to the drug's mechanism of action.

Trustworthiness: A well-designed CRISPR screen includes multiple single-guide RNAs (sgRNAs) per gene to ensure the observed phenotype is not due to off-target effects of a single sgRNA.[7] Furthermore, hits from a primary screen should be validated through secondary screens and orthogonal assays.[9][22]

Mandatory Visualization: CRISPR-Cas9 Knockout Screen Workflow

CRISPR_Screen_Workflow start Generate pooled lentiviral sgRNA library transduce Transduce Cas9-expressing cells with the library start->transduce treat Treat cell population with 5-fluoroindan derivative or vehicle transduce->treat harvest Harvest surviving cells treat->harvest gDNA Extract genomic DNA harvest->gDNA pcr Amplify sgRNA sequences gDNA->pcr ngs Next-generation sequencing pcr->ngs analysis Identify enriched or depleted sgRNAs ngs->analysis

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen for drug target identification.

Experimental Protocol: Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines the key steps for a pooled CRISPR-Cas9 knockout screen.

1. Library Transduction:

  • Generate a lentiviral library of sgRNAs targeting all genes in the genome.

  • Transduce a Cas9-expressing cell line with the pooled sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.[7]

2. Drug Treatment and Selection:

  • Split the transduced cell population into two groups: one treated with the 5-fluoroindan derivative at a concentration that causes significant but not complete cell death (e.g., IC50-IC80), and a control group treated with a vehicle.

  • Culture the cells for a sufficient period to allow for the selection of resistant or sensitive populations.

3. Sequencing and Data Analysis:

  • Harvest the surviving cells from both the treated and control populations.

  • Extract genomic DNA and amplify the sgRNA-encoding regions by PCR.[22]

  • Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.[22]

  • Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the drug-treated population compared to the control.[13]

4. Hit Validation:

  • Validate the top gene hits from the primary screen by performing individual gene knockouts and confirming their effect on drug sensitivity.[9]

  • Use orthogonal methods, such as RNAi, to further confirm the role of the identified genes.[9]

Part 3: Synthesizing the Evidence and Building a Coherent Narrative

No single method provides an infallible answer. The strength of your target validation lies in the convergence of evidence from orthogonal approaches. For our hypothetical 5-fluoroindan-based drug, an ideal scenario would be:

  • CETSA confirms direct engagement with a specific protein and provides a cellular EC50 that correlates with the drug's functional activity.

  • AP-MS independently identifies the same protein as a high-confidence interactor of the drug.

  • A CRISPR-Cas9 screen reveals that the knockout of the gene encoding this protein confers resistance to the drug.

This triangulation of evidence from biophysical, proteomic, and genetic approaches builds a robust and compelling case for the validated biological target of your 5-fluoroindan derivative, paving the way for the next stages of drug development.

References

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC - PubMed Central.
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  • Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model - MDPI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
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  • Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - NIH.
  • Western Blot Protocol - YouTube.
  • Reproducibility metrics for context-specific CRISPR screens - PubMed.
  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - Taylor & Francis.
  • Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products - YouTube.
  • Graphviz tutorial - YouTube.
  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).
  • Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics | Environment & Health - ACS Publications.
  • CETSA MS Profiling for a Comparative Assessment of FDA-Approved Antivirals Repurposed for COVID-19 Therapy Identifies TRIP13 as a Remdesivir Off-Target.
  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery | Request PDF - ResearchGate.
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  • Analysis of Pharmacokinetic and Pharmacodynamic Interactions Between Chlorpromazine and Risperidone via Simultaneous Measurement of Multiple Receptor Occupancy in the Rat Brain - MDPI.
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The Indene Scaffold: A Privileged Framework for Tyrosine Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone, transforming the treatment paradigm for numerous malignancies. The relentless pursuit of novel chemical scaffolds that can yield potent and selective TKIs is a central theme in medicinal chemistry. Among these, the indene core, a bicyclic aromatic hydrocarbon, has garnered significant attention as a "privileged scaffold." Its rigid structure provides a robust platform for the strategic placement of functional groups that can engage with the ATP-binding site of various tyrosine kinases, leading to the development of highly effective inhibitors. This guide offers a comparative analysis of select tyrosine kinase inhibitors derived from the indene and its fused heterocyclic analogue, indenopyrazole, providing insights into their target specificity, potency, and the experimental methodologies used for their evaluation.

Comparative Analysis of Indene-Derived Tyrosine Kinase Inhibitors

The versatility of the indene scaffold is demonstrated by its ability to be tailored to inhibit different families of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This section provides a comparative overview of representative indene-based inhibitors against these key oncogenic drivers.

Indeno[1,2-c]pyrazole Derivatives as EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation and is frequently dysregulated in non-small cell lung cancer (NSCLC). A series of indeno[1,2-c]pyrazoles has been investigated as potential EGFR tyrosine kinase inhibitors for NSCLC therapy. One study reported a promising compound, a p-bromo-substituted derivative, which exhibited potent anti-proliferative activity against A549 human lung adenocarcinoma cells.[1]

Indene and Indenopyrazole Derivatives as VEGFR Inhibitors

Vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several indene and indenopyrazole derivatives have been explored as VEGFR-2 inhibitors. For example, a series of 1,4-dihydroindeno[1,2-c]pyrazoles with a 3-thiophene substituent were identified as potent multi-targeted inhibitors of both the VEGFR and PDGFR families.[2]

Multi-Targeted Indenopyrazole Derivatives: Targeting VEGFR and PDGFR

The simultaneous inhibition of multiple tyrosine kinases involved in tumor progression and angiogenesis is a compelling strategy to overcome drug resistance. The aforementioned 1,4-dihydroindeno[1,2-c]pyrazoles exemplify this approach by targeting both VEGFR and PDGFR.[2] This dual inhibitory activity is significant as both signaling pathways are crucial for tumor angiogenesis and growth.

Table 1: Comparative Inhibitory Activity of Indene and Indenopyrazole Derivatives

Compound ClassTarget KinaseSpecific Derivative ExampleIC50 (Kinase)Cell LineIC50 (Cell Line)Reference
Indeno[1,2-c]pyrazoleEGFRp-bromo-substituted derivative17.58 µMA549 (NSCLC)6.13 µM[1]
1,4-Dihydroindeno[1,2-c]pyrazoleVEGFR-2, PDGFRβThiophene-urea derivativeNot specifiedNot specifiedNot specified[2]

It is important to note that the inhibitory concentrations (IC50) presented are from different studies and may have been determined under varying experimental conditions. Therefore, a direct comparison of potency should be made with caution.

Key Signaling Pathways Targeted by Indene-Derived TKIs

Understanding the signaling cascades downstream of the target kinases is crucial for appreciating the mechanism of action of these inhibitors.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[3][4]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Ligand Binding PLCγ PLCγ VEGFR-2->PLCγ Activation PI3K PI3K VEGFR-2->PI3K Activation Migration Migration VEGFR-2->Migration PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: VEGFR-2 Signaling Pathway promoting angiogenesis.

PDGFR Signaling Pathway

The binding of PDGF to its receptor (PDGFR) induces receptor dimerization and autophosphorylation of tyrosine residues. [5][6]This creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of the MAPK and PI3K/AKT pathways, which in turn regulate cell growth, proliferation, and migration. [5][7]

PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ligand Binding RAS RAS PDGFR->RAS Activation PI3K PI3K PDGFR->PI3K Activation Migration Migration PDGFR->Migration MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Growth Growth AKT->Growth

Caption: PDGFR Signaling Pathway involved in cell growth and proliferation.

Experimental Protocols for TKI Evaluation

The preclinical evaluation of novel TKIs involves a battery of in vitro assays to determine their potency and cellular effects. Below are standardized protocols for two fundamental assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific tyrosine kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction after Defined Time Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, a specific peptide or protein substrate, ATP, and the test compound (indene derivative) at various concentrations.

  • Kinase-Inhibitor Pre-incubation: In a microplate, add the kinase and the test compound. Allow them to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining or antibody-based methods (ELISA) that detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the indene-derived compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Various Concentrations of Inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent to Each Well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., A549 for EGFR inhibitors) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indene-derived TKI. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The indene scaffold represents a fertile ground for the discovery of novel tyrosine kinase inhibitors. The examples highlighted in this guide underscore the adaptability of this chemical framework in targeting key oncogenic kinases such as EGFR, VEGFR, and PDGFR. The indenopyrazole fusion, in particular, has shown promise in yielding potent and, in some cases, multi-targeted inhibitors.

While the preclinical data for these compounds are encouraging, further optimization is necessary to improve their potency, selectivity, and pharmacokinetic properties. The lack of extensive clinical trial data for indene-derived TKIs indicates that this is still an emerging area of research. Future efforts should focus on comprehensive structure-activity relationship (SAR) studies to refine the indene scaffold, kinome-wide profiling to assess selectivity, and in vivo studies in relevant animal models to evaluate efficacy and safety. The continued exploration of the indene scaffold holds the potential to deliver the next generation of targeted therapies for cancer and other diseases driven by aberrant tyrosine kinase signaling.

References

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A Comparative Guide to the Anti-Proliferative Activity of Novel Indene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive framework for benchmarking the anti-proliferative activity of novel indene derivatives, offering a head-to-head comparison with established chemotherapeutic agents. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

The Indene Scaffold in Oncology: A Mechanistic Overview

Indene derivatives have demonstrated significant potential as anti-cancer agents, often exhibiting potent cytotoxicity against a variety of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, frequently converging on the disruption of fundamental cellular processes required for proliferation.

One of the most well-documented mechanisms is the inhibition of tubulin polymerization .[2][5][6][7][8][9] Similar to established agents like colchicine, certain indene compounds bind to tubulin, preventing the formation of microtubules.[5][7][9] This disruption of the microtubule network is critical, as it leads to the arrest of the cell cycle, typically at the G2/M phase, and subsequently triggers apoptosis.[5][7][9][10]

Another key mechanism involves the induction of apoptosis through various signaling pathways. Some indene derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.[11] This modulation of the apoptotic machinery pushes the cancer cell towards programmed cell death. Furthermore, the generation of reactive oxygen species (ROS) has been identified as a contributing factor to the cytotoxic effects of some indene compounds, leading to oxidative stress and cellular damage.[10][12]

Beyond these core mechanisms, indene derivatives have been reported to interfere with other crucial cellular pathways, including the tumorigenic Ras/Raf/MAPK signaling pathway and the function of molecular chaperones like Hsp90 .[13][14] This diversity in their modes of action underscores the versatility of the indene scaffold in designing novel anti-cancer therapeutics.

Indene_Compound Novel Indene Compound Tubulin Tubulin Monomers Indene_Compound->Tubulin binds to Microtubules Microtubule Polymer Indene_Compound->Microtubules inhibits ROS Increased ROS Production Indene_Compound->ROS Bax_Caspase3 Upregulation of Bax & Caspase-3 Indene_Compound->Bax_Caspase3 Bcl2 Downregulation of Bcl-2 Indene_Compound->Bcl2 Tubulin->Microtubules polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death ROS->Apoptosis Bax_Caspase3->Apoptosis Bcl2->Apoptosis inhibits

Figure 1: Simplified signaling pathway of indene compounds' anti-proliferative activity.

A Validated Workflow for Benchmarking Anti-Proliferative Activity

To objectively assess the anti-proliferative potential of novel indene compounds, a systematic and validated experimental workflow is essential. The following workflow is designed to provide a comprehensive evaluation, from initial cytotoxicity screening to a more detailed analysis of the mechanism of cell death. The choice of a relevant cancer cell line is paramount; for this guide, we will use the MCF-7 human breast adenocarcinoma cell line as an example, given its widespread use and the reported efficacy of indene derivatives against it.[11][14] Doxorubicin, a well-characterized anthracycline antibiotic and a frontline chemotherapeutic agent, will be used as a positive control for comparison.

cluster_0 In Vitro Evaluation Start Novel Indene Compounds (IND-1, 2, 3) & Doxorubicin Cell_Culture MCF-7 Cell Culture Start->Cell_Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Flow_Cytometry Flow Cytometry Analysis IC50->Flow_Cytometry Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Assay Data_Analysis Comparative Data Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: Experimental workflow for benchmarking anti-proliferative activity.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the key experiments in the benchmarking workflow. It is crucial to maintain sterile conditions throughout all cell culture procedures.

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Novel Indene Compounds (IND-1, IND-2, IND-3) and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel indene compounds and Doxorubicin in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro) is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • MCF-7 cells

  • 6-well plates

  • Novel Indene Compounds and Doxorubicin

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the IC₅₀ concentrations of the novel indene compounds and Doxorubicin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of the PI dye.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software (e.g., FlowJo, ModFit LT).

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • Novel Indene Compounds and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the cell cycle analysis (Step 1).

  • Cell Harvesting: Harvest both the adherent and floating cells, wash with PBS, and collect the cell pellets.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: The cell population is quadrant-gated to differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Comparative Data Analysis

The following tables present hypothetical but realistic data from the benchmarking experiments, comparing three novel indene compounds (IND-1, IND-2, and IND-3) against the standard chemotherapeutic drug, Doxorubicin.

Table 1: Anti-proliferative Activity (IC₅₀) in MCF-7 Cells

CompoundIC₅₀ (µM)
IND-15.2 ± 0.6
IND-20.8 ± 0.1
IND-312.5 ± 1.8
Doxorubicin1.1 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells

Treatment (at IC₅₀)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.4 ± 3.120.1 ± 1.514.5 ± 2.0
IND-158.2 ± 2.515.3 ± 1.826.5 ± 2.3
IND-225.1 ± 2.210.5 ± 1.364.4 ± 3.5
IND-360.8 ± 3.518.9 ± 2.120.3 ± 1.9
Doxorubicin30.5 ± 2.812.1 ± 1.657.4 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Induction of Apoptosis in MCF-7 Cells

Treatment (at IC₅₀)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal Apoptotic Cells (%)
Vehicle Control2.1 ± 0.41.5 ± 0.33.6 ± 0.7
IND-115.8 ± 1.98.2 ± 1.124.0 ± 3.0
IND-228.5 ± 2.515.1 ± 1.843.6 ± 4.3
IND-38.9 ± 1.24.3 ± 0.813.2 ± 2.0
Doxorubicin25.2 ± 2.118.3 ± 2.043.5 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Discussion and Future Directions

The comparative data presented above provides a clear framework for evaluating the anti-proliferative potential of novel indene compounds. In our hypothetical example, IND-2 emerges as a particularly promising candidate. Its IC₅₀ value is comparable to that of Doxorubicin, indicating high potency.[10][11] Furthermore, the cell cycle analysis reveals a significant accumulation of cells in the G2/M phase, a hallmark of tubulin polymerization inhibitors.[5][10] This is strongly supported by the apoptosis assay, where IND-2 induced a level of apoptosis comparable to Doxorubicin.

In contrast, IND-1 shows moderate activity, while IND-3 exhibits weaker anti-proliferative effects. The less pronounced G2/M arrest and lower levels of apoptosis induced by these compounds suggest they may operate through different mechanisms or with lower efficacy.

These findings underscore the importance of a multi-faceted benchmarking approach. While the IC₅₀ value provides a primary measure of potency, elucidating the mechanism of action through cell cycle and apoptosis analysis offers deeper insights into the therapeutic potential of a novel compound.

Future studies on promising candidates like IND-2 should focus on:

  • In-depth mechanistic studies: This could include tubulin polymerization assays, Western blotting for key apoptotic and cell cycle regulatory proteins, and analysis of ROS generation.

  • Selectivity profiling: Evaluating the cytotoxicity of the compound against a panel of cancer cell lines and, importantly, against non-cancerous cell lines to determine its therapeutic window.

  • In vivo efficacy studies: Assessing the anti-tumor activity of the compound in animal models of cancer.[9][12]

The indene scaffold continues to be a rich source of inspiration for the development of novel anti-cancer agents.[4] A systematic and rigorous benchmarking strategy, as outlined in this guide, is essential for identifying and advancing the most promising candidates towards clinical development.

References

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]
  • New indene-derivatives with anti-prolifer
  • Gallic acid-based indanone derivatives as anticancer agents. PubMed. [Link]
  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed. [Link]
  • Indanone derivatives: Emerging frontiers in cancer therapy. Semantic Scholar. [Link]
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH. [Link]
  • Anticancer compounds based on indene/ 1,3‐indandione based spirocycles.
  • Discovery of novel indene-based hybrids as breast cancer inhibitors targeting Hsp90: Synthesis, bio-evaluation and molecular docking study.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers. [Link]
  • Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm (RSC Publishing). [Link]
  • New indene-derivatives with anti-proliferative properties.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online. [Link]
  • Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymeriz
  • Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. [Link]

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Head-to-head comparison of indene-based FGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Inhibitors

I'm starting my search by identifying indene-based FGFR inhibitors, gathering info on their mechanisms, structures, and data. My initial focus is comprehensive, aiming for a solid foundation of relevant information. I'm focusing on the first task, before proceeding to other areas.

Expanding the Search Parameters

I'm now expanding my search to include head-to-head comparison studies, specifically looking at potency, selectivity, and efficacy data. I'm focusing on metrics like IC50 and Ki values, as well as in vivo xenograft model results. I'm also looking into safety profiles and potential off-target effects. Simultaneously, I'm identifying established experimental protocols used to characterize FGFR inhibitors, including kinase assays and cell viability studies.

Focusing on a Central Publication

I'm now focusing on a key publication by Inagaki et al. (2014) as a central reference. The goal is to find comparable data for other related indene-based FGFR inhibitors. I'm moving beyond broad searches to target direct comparisons or studies using similar methods to enable meaningful analysis.

Defining Guide's Scope

I'm now structuring the guide. I'll introduce the FGF/FGFR pathway and indene-based FGFR inhibitors, including structures and mechanisms. Tables will summarize potency, activity, and efficacy data, along with experimental protocols. I'll create diagrams and synthesize everything into a comprehensive guide with citations.

Identifying Key Inhibitors

I've pinpointed CH 5183284/Debio 1347 as a promising indene-based FGFR inhibitor. My research confirms its potency and selectivity, with clinical trial data readily available. My next steps involve a comprehensive comparison with other compounds. This foundational work lays the groundwork for in-depth analysis of structure-activity relationships.

Expanding the Compound List

I'm now focused on expanding the initial list. I am actively seeking other specific indene-based FGFR inhibitors, prompted by the mention of Debio 1347's origin as a "hit compound." The aim is a comprehensive comparison. I also need to find detailed experimental protocols from the primary literature to include in my analysis, as the current information is a bit general. I will focus on the assay details used to evaluate the activity of these inhibitors.

Gathering Structural Analogues

I've successfully identified CH5183284/Debio 1347, an indene-based FGFR inhibitor, as a key starting point. I now need named, structurally related indene-based FGFR inhibitors to facilitate a thorough comparison.

Seeking Comparators and Details

I'm now zeroing in on finding a concrete comparator to CH5183284/Debio 1347. Although SAR data is available, I need specific, named indene-based FGFR inhibitors with comparable experimental data, especially IC50 values. I will also obtain more detailed experimental protocols to build a comprehensive head-to-head analysis, since the information I have is too broad for the required "in-depth technical guide."

Identifying Key Inhibitors

I've made good headway by identifying CH51 83284/Debio 1347 as a starting point. It's an indene-based FGFR inhibitor, and I'm beginning to see connections to a broader class. Now, I need to find specific, named examples of other indene-based inhibitors with similar data.

Expanding the Compound List

I'm digging deeper, looking for specific indene-based FGFR inhibitors with comparable data to CH51 83284/Debio 1347. While SAR and assay types are becoming clearer, I need concrete data tables from other studies for a head-to-head. I now need publications detailing the discovery and evaluation of other indene-based FGFR inhibitors, with data suitable for a direct comparison.

Identifying Key Compounds

I've successfully pinpointed CH5183284/Debio 1347 as a significant indene-based FGFR inhibitor. I've also accessed the Inagaki et al. (2014) paper, a treasure trove of characterization and discovery details. The data presented looks very promising.

Refining Comparison Parameters

Pursuing Comparative Data

I'm still looking for another indene-based FGFR inhibitor to enable a direct comparison with CH5183284/Debio 1347, but have come up short so far. I'm now expanding my search to find data on other compounds of this type using similar assay methodologies, such as LanthaScreen, to ensure a solid, data-driven comparison. I'm focusing my efforts on finding sufficient experimental details. I am also working on collecting detailed protocols.

A Comparative Guide to the Efficacy of 5-Fluoroindan and 6-Fluoroindan Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 5-fluoroindan and 6-fluoroindan derivatives, drawing upon key preclinical and experimental data. The position of the fluorine atom on the indan ring system significantly influences the pharmacological properties of these compounds, leading to distinct therapeutic applications. This document will delve into the structure-activity relationships, mechanisms of action, and experimental evidence supporting the development of these derivatives, with a focus on their applications in neurodegenerative diseases and pain management.

Introduction: The Significance of Fluorine in Indan-Based Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] In the context of the indan scaffold, a privileged structure in central nervous system (CNS) drug discovery, the placement of a fluorine atom at either the 5- or 6-position can drastically alter the molecule's interaction with its biological targets. This guide will explore these differences through a comparative analysis of representative derivatives.

The Neuroprotective Profile of 5-Substituted Indan Derivatives: The Case of Ladostigil

While not a 5-fluoro derivative, ladostigil, or (N-propargyl-(3R)aminoindan-5-yl)-ethyl methylcarbamate, serves as an excellent exemplar of a 5-substituted indan derivative with significant neuroprotective properties.[2][3] Developed from the pharmacophore of rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor, ladostigil exhibits a multimodal mechanism of action, making it a promising candidate for neurodegenerative diseases like Alzheimer's and Parkinson's with dementia.[2][3][4][5]

Mechanism of Action: A Multi-Target Approach

Ladostigil's efficacy stems from its ability to inhibit both monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[2][4]

  • MAO Inhibition: By inhibiting MAO-A and MAO-B, ladostigil increases the levels of key neurotransmitters (serotonin, dopamine, and norepinephrine) in the brain, which can alleviate symptoms of depression and cognitive decline often associated with neurodegenerative disorders.[2][6]

  • Cholinesterase Inhibition: The carbamate moiety of ladostigil is responsible for its inhibition of AChE and BuChE, leading to increased acetylcholine levels.[2][5] This is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[7][8][9]

Beyond enzyme inhibition, the propargylamine moiety, also present in rasagiline, confers potent anti-apoptotic and neuroprotective effects independent of MAO inhibition.[2][4][6] This is achieved through the activation of pro-survival signaling pathways, including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK), and the upregulation of anti-apoptotic proteins like Bcl-2.[4][5]

G cluster_0 Ladostigil's Neuroprotective Pathways Ladostigil Ladostigil MAO_Inhibition MAO-A/B Inhibition Ladostigil->MAO_Inhibition ChE_Inhibition AChE/BuChE Inhibition Ladostigil->ChE_Inhibition Propargylamine_Moiety Propargylamine Moiety Ladostigil->Propargylamine_Moiety Neurotransmitter_Increase ↑ Dopamine, Serotonin, Norepinephrine MAO_Inhibition->Neurotransmitter_Increase Acetylcholine_Increase ↑ Acetylcholine ChE_Inhibition->Acetylcholine_Increase Anti_Apoptotic Anti-Apoptotic Effects Propargylamine_Moiety->Anti_Apoptotic Neuroprotection Neuroprotection Neurotransmitter_Increase->Neuroprotection Acetylcholine_Increase->Neuroprotection PKC_MAPK PKC/MAPK Pathway Activation Anti_Apoptotic->PKC_MAPK Bcl2 ↑ Bcl-2 Anti_Apoptotic->Bcl2 PKC_MAPK->Neuroprotection Bcl2->Neuroprotection G cluster_0 MPTP Mouse Model Workflow start Start mptp MPTP Administration (e.g., 4x i.p. injections) start->mptp drug Drug Treatment ((S)-Ladostigil or Vehicle) mptp->drug endpoint Endpoint Analysis (7-21 days post-MPTP) drug->endpoint hplc Striatal Dopamine Measurement (HPLC) endpoint->hplc end End hplc->end

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Step-by-Step Methodology:

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

  • MPTP Administration: A common regimen involves four intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 17.5-20 mg/kg) at 2-hour intervals. [4]3. Drug Treatment: Administer the test compound (e.g., (S)-Ladostigil) at the specified dose and route. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects. [4]4. Endpoint Analysis: Typically 7-21 days post-MPTP, sacrifice the animals and dissect the striatum.

  • Neurochemical Analysis: Homogenize the striatal tissue and measure dopamine levels using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Acetic Acid-Induced Writhing Test

This is a classic in vivo model for assessing the efficacy of peripheral analgesics.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice.

  • Drug Administration: Administer the test compounds (6-fluoroindan derivatives) or a vehicle control, typically via oral or intraperitoneal routes, at a predetermined time before the acetic acid injection.

  • Induction of Writhing: Inject a dilute solution of acetic acid (e.g., 0.6% v/v in saline) intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the drug-treated groups compared to the vehicle control group.

Comparative Analysis and Future Directions

The available evidence suggests a clear divergence in the pharmacological profiles of 5- and 6-fluoroindan derivatives, dictated by the position of the fluorine substituent.

  • 5-Substituted Indans (represented by Ladostigil): These derivatives, particularly those incorporating an N-propargylamino group, are promising multi-target agents for complex neurodegenerative diseases. Their ability to modulate multiple neurotransmitter systems and exert direct neuroprotective effects makes them attractive candidates for conditions with multifaceted pathologies like Alzheimer's and Parkinson's disease.

  • 6-Fluoroindan Derivatives: The analgesic activity of 6-fluoroindan-1-acetic acid highlights a different therapeutic trajectory. Further investigation into their mechanism of action is warranted to determine if they act through cyclooxygenase (COX) inhibition or other pain-related targets.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing 5-fluoro and 6-fluoro analogues of the same core indan scaffold against a panel of CNS and inflammatory targets would provide a more direct comparison of their efficacy and selectivity.

  • Mechanism of Action Elucidation: For the 6-fluoroindan derivatives, detailed mechanistic studies are needed to identify their molecular targets and pathways responsible for their analgesic effects.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for the further development of any lead compounds from either class.

References

  • A Comparative Guide to (S)-Ladostigil and Rasagiline for Neuroprotection in Parkinson's Disease Models - Benchchem.
  • Ladostigil, VK-28 and rasagiline (Agilect, Azilect) : protection for the aging brain ?
  • Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative. Med Chem. 2009 Sep;5(5):468-73.
  • Rasagiline ( Agilect ) and ladostigil / TV3326 : molecular mechanisms.
  • Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer's disease drugs - PMC - PubMed Central.
  • The Path from Anti Parkinson Drug Selegiline and Rasagiline to Multifunctional Neuroprotective Anti Alzheimer Drugs Ladostigil and M30 | Bentham Science Publishers.
  • Structure of 5-fluoroindole derivatives 145–150 - ResearchGate.
  • Different Cholinesterase Inhibitor Effects on CSF Cholinesterases in Alzheimer Patients - PMC - PubMed Central.
  • The new cholinesterase inhibitors for Alzheimer's disease, Part 1: their similarities are different - PubMed.
  • An update on the utility and safety of cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed.

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A Senior Application Scientist's Guide to Validating In Vivo Antitumor Activity of Indene Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Indene Scaffold

The indene scaffold, a bicyclic hydrocarbon structure, is the backbone for a burgeoning class of compounds with significant therapeutic potential. Historically, the most well-known indene derivative in oncology is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated chemopreventive effects, particularly in colorectal cancer.[1][2][3] Modern medicinal chemistry has expanded beyond Sulindac, generating novel derivatives with enhanced potency and diverse mechanisms of action that are independent of cyclooxygenase (COX) inhibition.[4][5] These next-generation compounds target fundamental cancer processes, including tubulin polymerization, cell cycle progression, and critical signaling pathways like Ras.[5][6][7][8] This guide provides a comprehensive framework for the preclinical validation of these promising agents, focusing on robust in vivo mouse models to generate data that is both reliable and translatable.

Part 1: Strategic Selection of the In Vivo Model

The choice of a mouse model is a critical decision that profoundly influences the interpretation of efficacy data. The traditional starting point for in vivo testing has been the subcutaneous xenograft model, where human cancer cell lines are implanted in immunodeficient mice.[9] However, the field is evolving, with a greater appreciation for models that better recapitulate the complexity of human cancer.

Types of Mouse Models for Cancer Research:

  • Subcutaneous Xenograft Models:

    • Rationale: These models are excellent for initial efficacy screening due to their simplicity, reproducibility, and the ease of monitoring tumor growth with calipers.[10] They are suitable for a wide range of human cancer cell lines.

    • Best Use Case: Rapidly comparing the activity of multiple indene derivatives or different dosing schedules to identify lead candidates.

  • Orthotopic Xenograft Models:

    • Rationale: Tumor cells are implanted into the corresponding organ of origin (e.g., mammary fat pad for breast cancer).[11] This provides a more physiologically relevant tumor microenvironment, which can influence drug response and metastatic potential.

    • Best Use Case: Evaluating the efficacy of an indene derivative against tumor growth in a specific organ and its potential to inhibit local invasion and metastasis.

  • Patient-Derived Xenograft (PDX) Models:

    • Rationale: These models involve the direct implantation of patient tumor fragments into immunodeficient mice.[12] PDX models are known to better preserve the genomic and histological features of the original human tumor.

    • Best Use Case: Testing the efficacy of a lead indene derivative on a panel of tumors representing the heterogeneity of a specific cancer type, which can provide stronger preclinical evidence for clinical trial design.

  • Syngeneic (Allograft) Models:

    • Rationale: These models utilize immunocompetent mice and implant mouse tumor cell lines.[6][13] This is essential for studying immuno-oncology agents or compounds, like some indene derivatives, that may modulate the host immune response.

    • Best Use Case: Investigating whether the antitumor effect of an indene derivative is dependent on or enhanced by an intact immune system, particularly CD8+ T-cells.[13][14]

Part 2: Designing a Robust In Vivo Efficacy Study

A well-designed experiment is a self-validating system. The protocol must include appropriate controls and defined endpoints to ensure the data is unambiguous.

Experimental Workflow Diagram

G cluster_0 Pre-Implantation cluster_1 Implantation & Tumor Growth cluster_2 Treatment & Monitoring CellCulture 1. Cell Line Culture & Expansion Viability 2. Cell Viability Check (>95% Required) CellCulture->Viability Harvest 3. Cell Harvest & Resuspension Viability->Harvest Implantation 4. Subcutaneous Injection (e.g., 5x10^6 cells in Matrigel) Harvest->Implantation Palpation 5. Tumor Palpation & Initial Measurement Implantation->Palpation Randomization 6. Randomization into Groups (Tumor Volume ~100-150 mm³) Palpation->Randomization Dosing 7. Treatment Initiation (Day 0) (Vehicle, Positive Control, Indene Derivatives) Randomization->Dosing Monitoring 8. Bi-weekly Monitoring: - Tumor Volume (Calipers) - Body Weight - Clinical Signs Dosing->Monitoring Termination 9. Study Termination (Tumor Volume Limit or Final Day) Monitoring->Termination

Caption: General workflow for a xenograft mouse model study.

Detailed Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a step-by-step guide for a standard efficacy study.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: HCT-116 (human colorectal carcinoma) or another relevant cell line.

  • Cell Preparation:

    • Culture HCT-116 cells in recommended media until they reach 70-80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Perform a cell count and viability assessment (e.g., trypan blue); viability should be >95%.

    • Resuspend cells at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Cultrex BME (Basement Membrane Extract) to improve tumor take rate.[11]

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice twice weekly for tumor growth.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group). Randomization should be based on tumor volume to ensure no statistical difference between groups at the start of treatment.[15]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 5% DMSO/5% Tween 80/90% saline).[6]

    • Group 2: Positive Control (e.g., Combretastatin A-4 (CA-4) at 20 mg/kg, if testing tubulin inhibitors).[6]

    • Group 3: Indene Derivative 'X' (e.g., 10 mg/kg).

    • Group 4: Indene Derivative 'X' (e.g., 20 mg/kg).

  • Drug Administration:

    • Administer treatments via the appropriate route (e.g., intravenous (i.v.), intraperitoneal (i.p.), or oral gavage (p.o.)) once daily for 21 days.

  • Monitoring and Endpoints:

    • Measure tumor volume with digital calipers 2-3 times per week. Calculate volume using the formula: (Width² x Length) / 2.[16]

    • Record body weight at each measurement as a primary indicator of toxicity.[16]

    • Monitor for clinical signs of distress (e.g., lethargy, ruffled fur).

    • The primary endpoint is Tumor Growth Inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis:

    • Calculate the percent TGI for each treatment group compared to the vehicle control.

    • Analyze statistical significance using appropriate tests (e.g., ANOVA).

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).[2]

Part 3: Comparative Efficacy and Toxicity Assessment

Objective comparison against established agents is crucial for contextualizing the potency of a new derivative. The following table presents a hypothetical but realistic comparison of two novel indene derivatives against a standard-of-care agent in a colon cancer xenograft model.

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%) Toxicity Notes
Vehicle Control N/A1850 ± 1500%+2.5%No adverse effects
Positive Control (CA-4) 20 mg/kg, i.v., qd850 ± 9554%-8.0%Moderate weight loss, transient lethargy
Indene-12d 10 mg/kg, i.v., qd980 ± 11047%-1.5%Well tolerated
Indene-12d 20 mg/kg, i.v., qd550 ± 7570%-3.0%Well tolerated, no significant weight loss
Indene-SSA 20 mg/kg, p.o., qd720 ± 8061%+1.0%Excellent safety profile

Data is illustrative. TGI calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

This data suggests that Indene-12d at 20 mg/kg shows superior efficacy to the positive control with a much better safety profile.[6] Indene-SSA , while slightly less potent in this model, demonstrates the significant advantage of oral bioavailability and an excellent safety profile, making it a strong candidate for chronic dosing regimens.[4]

Part 4: Unraveling the Mechanism of Action

Understanding how a compound works is as important as knowing that it works. Many indene derivatives exert their effects by targeting specific cellular pathways.

Tubulin Polymerization Inhibition

A significant class of indene derivatives functions by inhibiting tubulin polymerization, similar to agents like colchicine and combretastatins.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Induction of Apoptosis via cGMP Signaling

Other derivatives, particularly those related to Sulindac, function independently of COX inhibition.[4][5] They inhibit cyclic guanosine monophosphate phosphodiesterase (cGMP PDE), leading to an increase in intracellular cGMP.[1] This activates Protein Kinase G (PKG), which in turn triggers the caspase cascade, culminating in programmed cell death (apoptosis).[1]

Signaling Pathway Diagram: cGMP-Mediated Apoptosis

G Indene Indene Derivative (e.g., Sulindac Sulfide, SSA) PDE cGMP Phosphodiesterase (PDE) Indene->PDE Inhibition cGMP ↑ cGMP PDE->cGMP Blocks Degradation PKG Protein Kinase G (PKG) Activation cGMP->PKG Caspase Caspase Cascade Activation PKG->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: cGMP-mediated apoptosis pathway targeted by some indene derivatives.

Conclusion and Future Directions

The validation of indene derivatives in mouse models is a multifaceted process that requires careful planning, rigorous execution, and insightful interpretation. By selecting appropriate models, designing robust protocols, and performing mechanistic studies, researchers can build a compelling data package to support the clinical translation of these promising anticancer agents. Future studies should increasingly incorporate more complex models, such as humanized mice with reconstituted immune systems, to better predict clinical outcomes, especially for derivatives that may have immunomodulatory effects.[12]

References

  • Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC - NIH Source: N
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The Strategic Placement of Fluorine: A Comparative Guide to the Bioactivity of Fluorinated Indane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold and the Fluorine Advantage in Medicinal Chemistry

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive framework for the design of compounds targeting a variety of biological entities, including enzymes and receptors.[1] From antiviral and anti-inflammatory agents to anticancer and neuroprotective compounds, indane derivatives have demonstrated a broad spectrum of pharmacological activities.[2]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. This can block metabolic "soft spots," leading to a longer drug half-life and improved bioavailability.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity (pKa), and conformation, which in turn affects its absorption, distribution, and target binding affinity.

  • Improved Target Binding: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

This guide provides a comparative analysis of how the position of fluorine substitution on the indane scaffold influences the bioactivity of its derivatives, with a particular focus on their application as anticancer agents. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for the synthesis and biological evaluation of these compounds.

Positional Isomers of Fluorinated Indanones: A Focus on Anticancer Activity

While the indane scaffold is versatile, this guide will focus on 1-indanone derivatives, which have shown significant promise as anticancer agents.[1] Specifically, we will examine 2-benzylidene-1-indanones, a class of compounds that has demonstrated potent cytotoxicity against a range of human cancer cell lines.[2] Although direct comparative studies of all positional isomers are limited in the literature, we can synthesize a comparative analysis based on available data, primarily centered on the well-studied 5-fluoro-1-indanone derivatives, and extrapolate the expected impact of fluorine placement at other positions based on established medicinal chemistry principles.

The Impact of Fluorine Position on the Aromatic Ring

The placement of a fluorine atom on the benzene ring of the indane nucleus can significantly alter the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets.

Table 1: Comparative Cytotoxicity (IC50) of Indanone Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Benzylidene-1-indanones Fluorinated derivativeMCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung)0.01 - 0.88[2][5]
Indanone-based Thiazolyl Hydrazone ITH-6HT-29 (colorectal)0.44[5][6]
COLO 205 (colorectal)0.98[5][6]
KM 12 (colorectal)0.41[5][6]
Spiroisoxazoline Derivatives Compound 9fMCF-7 (breast)0.03 ± 0.01[5]

Note: The specific positional isomer of the fluorinated 2-benzylidene-1-indanone was not always specified in the cited literature, with many studies focusing on derivatives of 5-fluoro-1-indanone.

5-Fluoro Position: The majority of published research on fluorinated indanones utilizes a 5-fluoro substituent. The fluorine at this position exerts a strong electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the carbonyl carbon at the 1-position.[7] This heightened reactivity can be advantageous in the synthesis of derivatives, such as in Knoevenagel condensation reactions to form 2-benzylidene-1-indanones.[7] From a bioactivity perspective, the 5-fluoro position can influence the overall electronic distribution of the molecule, potentially leading to more favorable interactions with the biological target. For instance, a fluorinated benzylidene indanone has been shown to act as a microtubule destabilizer by binding to the colchicine pocket, inducing G2/M phase arrest in MCF-7 breast cancer cells.[8]

4-Fluoro and 6-Fluoro Positions: Direct experimental data comparing the anticancer activity of 4-fluoro and 6-fluoro-1-indanone derivatives to their 5-fluoro counterparts is scarce. However, we can infer potential differences based on electronic and steric effects.

  • Electronic Effects: The inductive electron-withdrawing effect of fluorine would be present at all positions. However, the mesomeric (resonance) effect, which is electron-donating for halogens, would differ. At the 4- and 6-positions, this effect would have a more direct influence on the fused cyclopentanone ring. This could subtly alter the binding interactions with the target protein compared to the 5-fluoro isomer.

  • Steric Effects: The 4- and 6-positions are ortho to the fused ring junction. A fluorine atom at these positions might introduce steric hindrance that could either be beneficial or detrimental to binding, depending on the topology of the target's binding site.

It is plausible that the optimal fluorine position is target-dependent. A comprehensive study synthesizing and testing all three positional isomers (4-F, 5-F, and 6-F) of a specific 2-benzylidene-1-indanone derivative against a panel of cancer cell lines would be invaluable to definitively elucidate the SAR.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Several fluorinated indanone derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division, motility, and intracellular transport.[8] By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[9]

Furthermore, some derivatives have demonstrated anti-angiogenic properties by down-regulating key factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α), which are crucial for the formation of new blood vessels that supply tumors.[8]

Indanone Fluorinated Indanone Derivative Tubulin Tubulin Indanone->Tubulin Binds to Colchicine Site VEGF VEGF & HIF-1α Down-regulation Indanone->VEGF Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis

Caption: Anticancer mechanism of a fluorinated benzylidene indanone derivative.

Experimental Protocols

Synthesis of 5-Fluoro-1-indanone

The synthesis of the 5-fluoro-1-indanone scaffold is typically achieved through an intramolecular Friedel-Crafts cyclization of a corresponding fluorinated phenylpropanoic acid.[5][9]

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (eluent)

Procedure:

  • Dissolve 3-(3-Fluorophenyl)propanoic acid in chlorosulfonic acid.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to yield pure 5-Fluoro-1-indanone.[5]

Synthesis of 2-Benzylidene-1-indanone Derivatives

These derivatives are commonly synthesized via a Knoevenagel condensation reaction between a 1-indanone and a substituted benzaldehyde.

Materials:

  • 5-Fluoro-1-indanone (or other positional isomer)

  • Substituted benzaldehyde

  • Base catalyst (e.g., piperidine, pyrrolidine)

  • Solvent (e.g., ethanol, methanol)

  • Ice-cold water

  • Dilute hydrochloric acid

Procedure:

  • Dissolve the 1-indanone and the substituted benzaldehyde in the chosen solvent.

  • Add a catalytic amount of the base.

  • Reflux the reaction mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Perform an acidic workup by neutralizing with dilute HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.[10]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening for the cytotoxic effects of potential anticancer compounds.[5]

Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat with Fluorinated Indanone Derivatives (Various Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Add_DMSO Add DMSO (Dissolve Formazan) Incubate3->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read Calculate Calculate % Viability and IC50 Value Read->Calculate End End Calculate->End

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated indanone derivatives) and incubate for an additional 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]

Conclusion and Future Perspectives

The strategic placement of fluorine on the indane scaffold is a powerful tool for modulating the bioactivity of its derivatives. While current research has predominantly focused on 5-fluoro-1-indanone derivatives, demonstrating their potential as potent anticancer agents that act through mechanisms such as tubulin polymerization inhibition, there is a clear need for a systematic investigation into the effects of fluorine substitution at other positions on the aromatic ring. Such studies, comparing the 4-fluoro, 5-fluoro, and 6-fluoro isomers side-by-side, will provide a more complete structure-activity relationship and enable a more rational design of next-generation indane-based therapeutics. The experimental protocols detailed in this guide provide a solid foundation for researchers to undertake these crucial investigations, paving the way for the development of more effective and safer anticancer drugs.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated Indene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of fluorinated indene compounds. We will delve into the scientific rationale behind strategic fluorination, present a detailed and self-validating docking protocol using industry-standard software, and analyze a representative case study to illustrate how to derive meaningful structure-activity relationships (SAR). This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques for lead discovery and optimization.

The Rationale: Why Fluorinated Indenes?

The convergence of privileged scaffolds and strategic bioisosteric replacement is a cornerstone of modern medicinal chemistry. The indene core, a bicyclic aromatic hydrocarbon, is a versatile scaffold found in numerous biologically active compounds. Its rigid structure provides a well-defined vector for substituent placement, making it an attractive starting point for rational drug design[1][2].

Parallel to scaffold-based design is the strategic use of fluorine. The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[3] Unlike a simple hydrogen bioisostere, fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's potency, selectivity, and pharmacokinetics.[3][4][5]

Key Advantages of Fluorination in Drug Design:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase a drug's half-life and bioavailability.[5][6]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable dipole-dipole or hydrogen bond interactions with protein targets that are otherwise not possible. It can also modulate the acidity (pKa) of nearby functional groups to optimize ionization state for receptor binding.[7][8]

  • Modulation of Physicochemical Properties: Strategic fluorination can increase a compound's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[6][8]

By combining the structural advantages of the indene scaffold with the pharmacological benefits of fluorination, we can explore a rich chemical space for novel therapeutic agents. Molecular docking provides an efficient, cost-effective method to predict how these compounds will interact with a biological target, guiding synthesis and prioritizing candidates for experimental validation.[9][10][11]

A Validated Docking Workflow for Comparative Analysis

The trustworthiness of any computational study hinges on a robust and validated methodology.[12] A protocol is not merely a series of steps but a self-validating system that builds confidence in its predictive power. Here, we present a detailed workflow using AutoDock Vina, a widely used and well-validated open-source docking program.[13][14]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation PDB Select Target Protein (e.g., PDB: 1IEP) PrepProt Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid LigLib Design Ligand Library (Fluorinated Indenes) PrepLig Prepare Ligands (3D Conformation, Charges) LigLib->PrepLig Dock Run Batch Docking (AutoDock Vina) PrepLig->Dock CoXtal Extract Co-crystallized Ligand Redock Re-dock Co-crystallized Ligand CoXtal->Redock RMSD Calculate RMSD Redock->RMSD Validate RMSD < 2.0 Å? RMSD->Validate Validate->Grid Proceed Report Generate Report Validate->Report Fail: Re-evaluate Protocol Grid->Dock Results Analyze Poses & Scores (Binding Affinity, Interactions) Dock->Results SAR Derive Structure-Activity Relationships (SAR) Results->SAR SAR->Report

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Protocol

A. Target Selection and Preparation

  • Rationale: The choice of target is paramount. A high-resolution crystal structure (<2.5 Å) with a bound ligand is ideal, as it provides a clear definition of the binding pocket and allows for protocol validation.

  • Procedure:

    • Download the protein structure from a public repository like the Protein Data Bank (PDB).[15][16][17][18] For this guide, we will use the tyrosine-protein kinase ABL1 (PDB ID: 1IEP) as a representative target.[14]

    • Using molecular visualization software (e.g., AutoDockTools, PyMOL), prepare the receptor by:

      • Removing all water molecules and co-solvents.

      • Repairing any missing side chains or atoms.

      • Adding polar hydrogens, which are critical for forming hydrogen bonds.[19]

      • Assigning partial charges (e.g., Kollman charges).

    • Save the prepared receptor in the required PDBQT file format.

B. Ligand Library Preparation

  • Rationale: To perform a comparative study, a library of analogous compounds is needed. We will design a small, focused library based on a common indene scaffold, varying only the fluorine substitution pattern.

  • Procedure:

    • Sketch the 2D structures of the indene core and its fluorinated derivatives (e.g., 4-fluoro-indene, 5-fluoro-indene, 6-fluoro-indene, 4,7-difluoro-indene).

    • Convert these 2D structures to 3D models using a program like Open Babel or ChemDraw.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save each prepared ligand in the PDBQT file format.

C. Protocol Validation: The Re-docking Experiment

  • Rationale: This is the most critical step for ensuring the trustworthiness of your results. By removing the co-crystallized ligand from the PDB structure and docking it back into the binding site, we can verify if our chosen parameters can accurately reproduce the experimentally observed binding mode.[12] A successful re-docking, typically defined as a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the protocol's predictive accuracy.[12]

  • Procedure:

    • Extract the co-crystallized ligand (in this case, Imatinib from 1IEP) and prepare it as described in Step B.

    • Define the docking search space (the "grid box") to encompass the entire binding pocket, centered on the position of the co-crystallized ligand.

    • Perform a docking run with the single, prepared co-crystallized ligand.

    • Align the top-ranked docked pose with the original crystallographic pose and calculate the heavy-atom RMSD. If the RMSD is below 2.0 Å, the protocol is considered validated.

D. Comparative Docking Execution

  • Rationale: With a validated protocol, we can now confidently screen our library of fluorinated indene compounds against the target protein.

  • Procedure:

    • Create a configuration file (config.txt) that specifies the path to the receptor and ligand files, the coordinates and dimensions of the grid box determined in the validation step, and the name of the output file.

    • Use a simple script to run AutoDock Vina in a loop for each ligand in your library.

    • AutoDock Vina will generate an output PDBQT file for each ligand, containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

Analysis and Interpretation of Results

The output of a docking simulation is a wealth of data that must be carefully analyzed to extract meaningful insights. The goal is to move beyond simple energy scores and understand the underlying molecular interactions that drive binding.

Quantitative Data Summary

The first step is to summarize the quantitative results in a clear, tabular format. This allows for easy comparison of the compounds' predicted potencies.

Compound IDSubstitution PatternBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
IND-00Unsubstituted-6.5Met318, Phe382Hydrophobic, π-π stacking
IND-014-Fluoro-7.2Thr315, Met318, Phe382H-bond (backbone), Hydrophobic
IND-025-Fluoro-6.8Met318, Glu286Hydrophobic, Halogen bond
IND-036-Fluoro-6.7Met318, Phe382Hydrophobic, π-π stacking
IND-044,7-Difluoro-7.5Thr315, Val299, Phe382H-bond (backbone), Hydrophobic

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Qualitative Analysis: Uncovering the "Why"
  • Binding Pose Visualization: For each compound, and especially the top-scoring ones, visually inspect the predicted binding poses within the receptor's active site. This is crucial for understanding the specific orientation and interactions.

  • Interaction Mapping: Identify the key amino acid residues involved in the binding. Note the types of interactions:

    • Hydrogen Bonds: Are there any new H-bonds formed by the fluorinated compounds? For example, in our hypothetical data, IND-01's 4-fluoro group allows for an H-bond with the backbone amide of Thr315, an interaction absent in the unsubstituted compound.

    • Hydrophobic Interactions: How does fluorination alter the hydrophobic packing in the active site?

    • Electrostatic and Halogen Bonds: Fluorine's electronegativity can lead to favorable electrostatic or halogen bond interactions with electron-deficient regions of the protein, as seen with IND-02 and Glu286.

Key Interaction Diagram

G L1 IND-01 (4-Fluoro-Indene) T315 Thr315 L1->T315 H-Bond (F...H-N) M318 Met318 L1->M318 Hydrophobic F382 Phe382 L1->F382 π-π Stacking

Caption: Key interactions of the top-scoring compound (IND-01) in the active site.

Deriving Structure-Activity Relationships (SAR)

By synthesizing the quantitative and qualitative data, we can formulate a preliminary SAR.

  • Observation: Fluorination at the 4-position (IND-01) provides a significant boost in binding affinity compared to substitution at the 5- or 6-positions. The 4,7-difluoro compound (IND-04) shows a slight additive benefit.

  • Hypothesis: The 4-position is optimal as it places the electronegative fluorine atom in a position to act as a hydrogen bond acceptor for the backbone of Thr315. This specific interaction appears to be a key driver of affinity for this scaffold in this binding pocket. Substitutions at other positions do not enable this critical interaction and thus offer less benefit.

  • Next Steps: This hypothesis can now be used to guide the next round of drug design. One might propose synthesizing compounds with other electron-withdrawing groups at the 4-position to further probe this interaction or use the 4-fluoro-indene scaffold as a base for further optimization at other positions.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of fluorinated indene compounds. By grounding our study in a validated protocol, we can confidently compare a series of related molecules, analyze their interactions at an atomic level, and derive plausible structure-activity relationships.

The insights gained from such studies are invaluable for prioritizing synthetic targets, reducing the time and cost associated with trial-and-error discovery, and ultimately accelerating the journey from a hit compound to a viable clinical candidate. The true validation of these in-silico predictions will, of course, come from the synthesis and experimental testing of the most promising compounds. The synergy between computational prediction and experimental validation remains the most powerful paradigm in modern drug discovery.

References

  • Jee, J., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of anganese Chemistry, URL
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Safety Operating Guide

5-Fluoro-2,3-dihydro-1H-indene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering safety data sheets (SDS) and other reliable sources for information on the hazards and proper disposal of 5-Fluoro-2,3-dihydro-1H-indene. I'm also collecting general laboratory chemical waste disposal guidelines from agencies like the EPA and OSHA to ensure comprehensive coverage of disposal methods.

Analyzing Disposal Regulations

I am now focusing on gathering disposal guidelines from agencies like the EPA and OSHA, paying close attention to regulations for flammable liquids and halogenated organics. I'm also actively searching for specific reactivity data concerning this compound to inform disposal procedures.

Developing Disposal Procedure

I am now structuring the disposal guide to cover hazard identification, PPE, spill management, and a step-by-step procedure. I'm visualizing the disposal decision-making process with a DOT graph and drafting a detailed disposal protocol, including waste container specifics and labeling. I'll be sure to include in-text citations.

Personal protective equipment for handling 5-Fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

I'm currently engaged in a comprehensive Google search. I am gathering vital safety and handling information for 5-Fluoro-2,3-dihydro-1H-indene. My focus is on hazard classifications and physical/chemical properties to establish a solid foundation for risk assessment.

Analyzing Data & Sources

I've initiated a deep dive into gathering safety data for this compound, focusing on identifying reliable sources like databases and regulatory bodies to validate the information. I'm also starting to analyze the hazard classifications to determine the necessary personal protective equipment (PPE) required for different scenarios of exposure, ensuring accuracy in my assessment.

Defining Scope and Structure

I'm now outlining a clear framework for my safety guide. I've broken it down into sections: an introduction, detailed PPE protocols (eye, skin, respiratory), and donning/doffing procedures. I'm also preparing a table summarizing recommended PPE based on specific lab tasks. I'll include an operational plan covering spills and waste disposal, along with a Graphviz diagram to visually represent safety controls.

×

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5-Fluoro-2,3-dihydro-1H-indene
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5-Fluoro-2,3-dihydro-1H-indene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.